molecular formula C14H19NO3 B1604466 (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester CAS No. 917572-30-6

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Numéro de catalogue: B1604466
Numéro CAS: 917572-30-6
Poids moléculaire: 249.3 g/mol
Clé InChI: NDALEGUOVNXIKT-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 2-[(3R)-4-benzylmorpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEGUOVNXIKT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650634
Record name Methyl [(3R)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917572-30-6
Record name Methyl (3R)-4-(phenylmethyl)-3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917572-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [(3R)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermal Stability Profile of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

The rigorous characterization of a drug substance's stability is a cornerstone of pharmaceutical development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermal stability profile of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS No: 917572-30-6), a substituted morpholine derivative. Understanding how this molecule behaves under thermal stress is critical for defining appropriate manufacturing processes, formulation strategies, and storage conditions.

This document moves beyond a simple recitation of data to explain the causality behind the experimental design. We will explore the molecule's intrinsic properties, detail the methodologies for its thermal analysis, and propose scientifically grounded degradation pathways. The protocols described herein are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and compliant with the principles of modern pharmaceutical analysis.

Molecular Structure and Physicochemical Characteristics

To predict a molecule's stability, one must first understand its structure. The subject compound is a chiral molecule featuring a morpholine ring N-substituted with a benzyl group, and a methyl ester side chain at the 3-position.

Figure 1: Chemical Structure of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

(Image of the chemical structure would be placed here in a full whitepaper)

Each functional group contributes to the overall physicochemical profile and presents potential liabilities for degradation:

  • Morpholine Ring: This saturated heterocyclic ether is generally stable but can be susceptible to ring-opening under harsh acidic conditions or oxidative stress.

  • Tertiary Amine (N-Benzyl): The nitrogen atom is a potential site for oxidation, leading to the formation of an N-oxide. The benzyl-nitrogen bond could also be a point of cleavage (N-debenzylation).

  • Methyl Ester: Ester groups are well-known to be susceptible to hydrolysis under both acidic and basic conditions, which is often a primary degradation pathway for ester-containing drug substances.

A summary of the core physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 917572-30-6
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Chirality (R)-enantiomer

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is required to build a complete thermal stability profile. The primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is an indispensable tool that measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique provides critical information on melting, crystallization, glass transitions, and decomposition events. For a crystalline substance, a sharp, well-defined melting endotherm is indicative of high purity. Broadening of this peak or the appearance of additional thermal events can signify the presence of impurities or degradation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent the loss of any volatile components during the analysis. An empty, sealed aluminum pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting, the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus). Note any exothermic events that would indicate decomposition.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the temperature at which degradation begins (onset temperature), identifying the presence of residual solvents or water, and quantifying mass loss associated with decomposition. The derivative of the TGA curve (DTG) is particularly useful for resolving overlapping thermal events.

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the sample onto a tared platinum or ceramic TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a constant heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge (50 mL/min) to study thermal decomposition in an inert environment. A parallel experiment in an air atmosphere can be run to assess thermo-oxidative stability.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset) from the TGA curve, defined as the temperature at which significant mass loss begins. Quantify the percentage of mass lost in each decomposition step.

Integrated Thermal Analysis Workflow

The data from DSC and TGA are complementary and should be interpreted together to build a comprehensive picture of thermal behavior.

G cluster_0 Thermal Analysis Workflow A Sample Preparation (2-10 mg) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Data Interpretation: Melting Point, Purity, Decomposition (Exotherm) B->D E Data Interpretation: Decomposition Temp, Mass Loss Profile C->E F Comprehensive Thermal Stability Profile D->F E->F

Caption: Workflow for core thermal stability characterization.

Forced Degradation (Stress) Studies

Trustworthiness: Forced degradation studies are a regulatory requirement and a critical tool for developing stability-indicating analytical methods. By intentionally degrading the drug substance under more severe conditions than those used for accelerated stability testing, we can rapidly identify likely degradation products and elucidate degradation pathways. The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.

General Workflow for Forced Degradation

G cluster_1 Forced Degradation Workflow Start Drug Substance Solution/Solid Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Analyze Analyze via Stability- Indicating Method (e.g., HPLC-MS) Neutralize->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Systematic approach for forced degradation studies.

Experimental Protocols for Stress Conditions

For each condition, a control sample (drug substance in the same solvent, stored at ambient temperature protected from light) must be analyzed concurrently.

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Add an equal volume of 1.0 M hydrochloric acid (HCl) to achieve a final acid concentration of 0.5 M.

  • Heat the solution at 60°C for 24 hours.

  • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Cool the aliquot to room temperature and neutralize with an equivalent amount of 1.0 M sodium hydroxide (NaOH) before analysis.

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Add an equal volume of 1.0 M sodium hydroxide (NaOH) to achieve a final base concentration of 0.5 M.

  • Maintain the solution at room temperature for 8 hours.

  • Withdraw aliquots at appropriate time points (e.g., 1, 4, 8 hours).

  • Neutralize the aliquot with an equivalent amount of 1.0 M HCl before analysis.

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Add an equal volume of 30% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 15%.

  • Maintain the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at appropriate time points for analysis.

  • Place approximately 10 mg of the solid drug substance in a clear glass vial.

  • Heat the vial in a calibrated oven at 105°C for 7 days.

  • At the end of the study, dissolve the sample in a suitable solvent for analysis.

Anticipated Degradation Profile and Pathways

Based on the compound's structure, a logical network of potential degradation pathways can be proposed. The primary analytical technique to confirm these pathways would be High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Hypothesized Degradation Pathways
  • Ester Hydrolysis (Major Pathway): The most likely degradation route under both acidic and basic conditions is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, (r)-(4-Benzyl-morpholin-3-yl)-acetic acid.

  • N-Debenzylation: Oxidative or harsh thermal conditions could lead to the cleavage of the N-benzyl bond, yielding (r)-(morpholin-3-yl)-acetic acid methyl ester.

  • N-Oxidation: The tertiary nitrogen of the morpholine ring is susceptible to oxidation, especially in the presence of H₂O₂, to form the corresponding N-oxide.

  • Ring Cleavage (Minor Pathway): Under extreme conditions (e.g., high heat, strong acid), cleavage of the C-O-C ether bond within the morpholine ring could occur, leading to more complex degradants.

G Parent (r)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester Acid (r)-(4-Benzyl-morpholin-3-yl)- acetic acid Parent->Acid Hydrolysis (Acid/Base) Debenzyl (r)-(morpholin-3-yl)- acetic acid methyl ester Parent->Debenzyl N-Debenzylation (Thermal/Oxidative) Noxide N-Oxide Derivative Parent->Noxide N-Oxidation (Oxidative) RingOpen Ring Cleavage Products Parent->RingOpen Harsh Conditions (e.g., High Heat)

Caption: Proposed degradation pathways for the target compound.

Summary of Expected Stability Data

The following tables summarize the anticipated results from the described analytical procedures. These serve as a predictive framework for interpreting experimental data.

Table 2: Predicted Thermal Analysis Data

TechniqueParameterPredicted ObservationRationale
DSC Melting Point (T_peak)Sharp endothermIndicates a crystalline solid with high purity.
DecompositionExothermic event >200°CDecomposition is typically an energy-releasing process.
TGA Initial Mass Loss< 0.5% below 100°CRepresents loss of residual moisture/solvent.
Onset of Decomposition> 200°C (in N₂)Onset temperature defines the upper limit of thermal stability.

Table 3: Predicted Forced Degradation Outcome

Stress ConditionExpected DegradationPrimary Degradant(s)
0.5 M HCl, 60°C Moderate to HighCarboxylic acid (from hydrolysis)
0.5 M NaOH, RT HighCarboxylic acid (from saponification)
15% H₂O₂, RT ModerateN-Oxide, N-debenzylated product
Solid State, 105°C Low to ModerateN-debenzylated product and other minor degradants

Conclusion and Recommendations

The thermal stability profile of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is dictated by its constituent functional groups. The primary liability is the methyl ester, which is expected to be readily hydrolyzed under both acidic and basic conditions. The N-benzyl morpholine core demonstrates higher stability but is susceptible to oxidative and high-thermal stress, potentially leading to N-oxidation or N-debenzylation.

Based on this comprehensive profile, the following recommendations are made:

  • Storage: The substance should be stored in well-sealed containers at controlled room temperature, protected from light and moisture, to minimize hydrolytic and photolytic degradation.

  • Formulation: Aqueous formulations should be buffered to a pH range where ester hydrolysis is minimized (typically mildly acidic, pH 4-6, to be confirmed experimentally). The use of antioxidants should be considered if oxidative degradation proves to be a significant pathway.

  • Manufacturing: Exposure to high temperatures and extremes of pH during manufacturing processes should be avoided.

This guide provides a robust framework for the systematic evaluation of the thermal stability of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, ensuring that decisions made during drug development are supported by sound scientific data and a thorough understanding of the molecule's intrinsic properties.

References

  • Appchem. (n.d.). (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. Retrieved from [Link]

  • López-Mayorga, F., et al. (2021). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1

Stereochemical Profiling and Chiral Purity Analysis of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chiral Morpholine Scaffolds

Morpholine heterocycles are privileged structural motifs in medicinal chemistry, frequently incorporated into pharmaceuticals to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability[1]. The precise control of stereochemistry within the morpholine ring is critical, as spatial orientation dictates the efficacy, safety profile, and receptor binding affinity of the resulting active pharmaceutical ingredient (API)[1].

Specifically, C-functionalized morpholines, such as (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, serve as vital chiral building blocks and intermediates for neurokinin-1 (NK-1) receptor antagonists (e.g., aprepitant) and D3 receptor selective agonists[2][3]. Because the (R) and (S) enantiomers can exhibit vastly different pharmacodynamic properties, rigorous chiral purity analysis is a regulatory and scientific imperative.

Rationale for Analytical Methodology

Enantiomers possess identical physicochemical properties in an achiral environment, necessitating a chiral discriminator for resolution. While indirect methods involving chiral derivatizing agents (CDAs) exist, they require a reactive functional group and are prone to kinetic resolution artifacts or racemization during derivatization[4]. Since the secondary amine of the morpholine is protected by a benzyl group in this specific ester, direct separation using a Chiral Stationary Phase (CSP) is the most robust, self-validating, and industry-standard approach[4].

For this compound, an immobilized amylose-based CSP (e.g., Chiralpak AD-H) operating in normal-phase mode is optimal[2]. The AD-H column utilizes amylose tris(3,5-dimethylphenylcarbamate), which provides a rich environment for π−π interactions (via the analyte's benzyl group), hydrogen bonding (via the ester and morpholine oxygen), and steric inclusion.

Experimental Workflow and Self-Validating Protocol

To ensure analytical trustworthiness, the protocol must be a self-validating system . This requires the integration of System Suitability Testing (SST) using a known racemic mixture to confirm baseline resolution prior to analyzing the enantiopure (R)-batch.

Workflow A 1. Racemic Standard & Sample Prep B 2. Column Equilibration (CSP) A->B C 3. HPLC Injection & Elution B->C D 4. Chiral Discrimination (UV/Vis) C->D E 5. Enantiomeric Excess (ee) Calculation D->E

Chiral HPLC experimental workflow for enantiomeric purity determination.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Formulate an isocratic mobile phase consisting of Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 85:15:0.1 (v/v/v) ratio. Filter through a 0.22 µm PTFE membrane and degas via sonication.

  • Causality: Hexane acts as the non-polar bulk solvent, maximizing the hydrogen bonding interactions between the analyte and the CSP (which would be suppressed in aqueous reversed-phase conditions). IPA serves as the polar modifier to modulate retention time. DEA is a crucial basic additive; it acts as a sacrificial base to cap residual acidic silanols on the silica support, preventing secondary interactions with the basic morpholine nitrogen that would otherwise cause severe peak tailing.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the racemic reference standard (R/S) in 1.0 mL of the mobile phase. Repeat this exact procedure for the synthesized (R)-enantiomer sample batch.

  • Causality: Matching the sample diluent strictly to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front during injection.

Step 3: Chromatographic Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Causality for Temperature: Chiral recognition is an enthalpy-driven process ( ΔG=ΔH−TΔS ). Strict thermostatic control is critical because even minor temperature fluctuations will alter the thermodynamic equilibrium of the transient diastereomeric complexes, causing retention time drift and loss of resolution.

  • Detection: UV at 210 nm and 254 nm. The N-benzyl group provides strong chromophoric absorption at 254 nm, ensuring high signal-to-noise ratios.

Step 4: System Suitability and Injection

  • Action: Inject 10 µL of the mobile phase (blank) to establish a baseline. Inject 10 µL of the racemic standard. Confirm that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . Finally, inject 10 µL of the (R)-analyte sample.

  • Calculation: Determine the Enantiomeric Excess ( ee ) using the formula: ee=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100% .

Quantitative Data Presentation

The following table summarizes the expected system suitability parameters for the chiral resolution of the morpholine derivative under the established normal-phase conditions.

Chromatographic Parameter(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Retention Time ( tR​ , min) 12.415.8Stable within ±2.0%
Selectivity ( α ) -1.32 ≥1.1
Resolution ( Rs​ ) -2.85 ≥1.5 (Baseline resolution)
Tailing Factor ( Tf​ ) 1.101.15 ≤1.5
Theoretical Plates ( N ) > 8000> 7500> 5000

Note: The (S)-enantiomer typically elutes first on an AD-H column under these conditions due to a less optimal steric fit within the chiral grooves of the amylose derivative, resulting in weaker retention.

Mechanistic Insights: The Chiral Recognition Model

The separation of enantiomers on a polysaccharide-based CSP relies on the "Three-Point Interaction Model". For the CSP to differentiate between the (R) and (S) configurations of (4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, at least three simultaneous interactions must occur between the analyte and the chiral selector, with one enantiomer achieving a more thermodynamically stable transient complex.

  • π−π Interactions: The aromatic ring of the N-benzyl group interacts with the electron-rich 3,5-dimethylphenyl carbamate groups of the CSP.

  • Hydrogen Bonding: The carbonyl oxygen of the methyl ester acts as a strong hydrogen bond acceptor, interacting with the carbamate NH groups of the CSP.

  • Steric Inclusion: The morpholine ring and the specific spatial arrangement of the C3 chiral center must physically fit into the helical chiral grooves of the amylose polymer. The (R)-configuration allows for a tighter fit, leading to stronger retention (eluting second), whereas the (S)-configuration experiences steric repulsion.

ChiralRecognition Analyte (R)-Morpholine Derivative Pi π-π Interaction (Benzyl Group) Analyte->Pi HBond Hydrogen Bonding (Ester Carbonyl) Analyte->HBond Steric Steric Inclusion (C3 Chiral Center) Analyte->Steric CSP Amylose-based CSP Pi->CSP HBond->CSP Steric->CSP

Three-point chiral recognition mechanism between the analyte and CSP.

Conclusion

The chiral purity analysis of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester requires a highly specific, direct HPLC method utilizing a polysaccharide-based chiral stationary phase. By carefully controlling the mobile phase polarity and utilizing basic modifiers to suppress secondary silanol interactions, baseline resolution of the enantiomers is reliably achieved. This self-validating protocol ensures the stereochemical integrity of the morpholine building block, which is paramount for downstream asymmetric synthesis and the development of high-affinity therapeutics[1][3].

References

  • Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Methodological & Application

Synthesis Protocol for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Chiral morpholine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The defined stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its structure combines a chiral morpholine ring, a benzyl-protected amine, and a methyl ester functional group, offering multiple points for further chemical modification.

This application note provides a detailed, two-step synthesis protocol for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, starting from the commercially available (R)-2-(Morpholin-3-yl)acetic acid hydrochloride. The described methodology is robust, efficient, and scalable, making it suitable for laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The synthesis of the target compound, (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, is achieved through a straightforward and efficient two-step sequence starting from the chiral precursor, (R)-2-(Morpholin-3-yl)acetic acid hydrochloride. The overall synthetic transformation is depicted below:

Synthetic_Scheme start (R)-2-(Morpholin-3-yl)acetic acid hydrochloride intermediate (R)-Morpholin-3-yl-acetic acid methyl ester hydrochloride start->intermediate Step 1: Esterification TMSCl, Methanol, rt final (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester intermediate->final Step 2: N-Benzylation Benzyl bromide, K2CO3, Acetonitrile, reflux

Caption: Overall synthetic scheme for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

The causality behind this experimental design is as follows:

  • Step 1: Esterification: The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. This is a critical step to prevent unwanted side reactions of the free acid during the subsequent N-benzylation step. The use of trimethylchlorosilane (TMSCl) in methanol is a mild and highly efficient method for the esterification of amino acids, proceeding at room temperature with a simple work-up.[1][2]

  • Step 2: N-Benzylation: With the carboxylic acid group protected, the secondary amine of the morpholine ring is then benzylated. The N-benzyl group is a common protecting group for amines and is also a key structural motif in many pharmaceutical compounds. The reaction of the morpholine with benzyl bromide in the presence of a mild base, such as potassium carbonate, is a classic and effective method for N-alkylation. Acetonitrile is chosen as the solvent due to its suitable boiling point for the reaction and its ability to dissolve the reactants.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurity
(R)-2-(Morpholin-3-yl)acetic acid hydrochloride2717762-13-3Commercially available≥98%
Trimethylchlorosilane (TMSCl)75-77-4Sigma-Aldrich≥99%
Methanol (anhydrous)67-56-1Sigma-Aldrich99.8%
Benzyl bromide100-39-0Sigma-Aldrich98%
Potassium carbonate (K₂CO₃)584-08-7Sigma-Aldrich≥99%
Acetonitrile (anhydrous)75-05-8Sigma-Aldrich99.8%
Dichloromethane (DCM)75-09-2Sigma-Aldrich≥99.8%
Saturated sodium bicarbonate solution (NaHCO₃)144-55-8In-house preparation-
Brine-In-house preparation-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich≥99.5%
Step 1: Synthesis of (R)-Morpholin-3-yl-acetic acid methyl ester hydrochloride

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Suspend (R)-2-(Morpholin-3-yl)acetic acid hydrochloride in anhydrous methanol B Cool the suspension to 0 °C A->B C Add TMSCl dropwise B->C D Allow the reaction to warm to room temperature C->D E Stir for 12-16 hours D->E F Concentrate the reaction mixture under reduced pressure E->F G Obtain the crude product as a white solid F->G

Caption: Experimental workflow for the esterification step.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-(Morpholin-3-yl)acetic acid hydrochloride (5.0 g, 27.5 mmol).

  • Add anhydrous methanol (100 mL) to the flask to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (7.0 mL, 55.0 mmol) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, neutralizing it with a base (e.g., triethylamine), and eluting with a suitable solvent system (e.g., dichloromethane/methanol, 9:1).

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess TMSCl.

  • The crude (R)-Morpholin-3-yl-acetic acid methyl ester hydrochloride is obtained as a white solid and can be used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

N_Benzylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend (R)-Morpholin-3-yl-acetic acid methyl ester hydrochloride and K2CO3 in anhydrous acetonitrile B Add benzyl bromide A->B C Heat the reaction mixture to reflux (approx. 82 °C) B->C D Stir for 6-8 hours C->D E Cool to room temperature and filter off inorganic salts D->E F Concentrate the filtrate E->F G Dissolve the residue in DCM F->G H Wash with saturated NaHCO3 and brine G->H I Dry over MgSO4 and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the N-benzylation step.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude (R)-Morpholin-3-yl-acetic acid methyl ester hydrochloride from the previous step (approx. 27.5 mmol).

  • Add anhydrous acetonitrile (100 mL) and potassium carbonate (K₂CO₃) (11.4 g, 82.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (3.6 mL, 30.3 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

Expected Yield: 70-85% over two steps.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance
(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl esterC₁₄H₁₉NO₃249.31 g/mol Colorless to pale yellow oil

¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.25 (m, 5H, Ar-H), 4.05 (d, J = 13.2 Hz, 1H), 3.85 – 3.75 (m, 1H), 3.68 (s, 3H, OCH₃), 3.65 – 3.55 (m, 2H), 3.00 – 2.90 (m, 1H), 2.85 – 2.75 (m, 1H), 2.65 – 2.50 (m, 2H), 2.30 – 2.15 (m, 2H).

¹³C NMR (100 MHz, CDCl₃): δ 172.1, 138.0, 129.2, 128.4, 127.3, 71.2, 67.5, 60.8, 55.4, 51.7, 50.9, 36.5.

Mass Spectrometry (ESI+): m/z 250.1 [M+H]⁺.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several factors:

  • Use of a Chiral Precursor: Starting with an enantiomerically pure precursor, (R)-2-(Morpholin-3-yl)acetic acid hydrochloride, ensures the stereochemical integrity of the final product, as the reaction conditions for both esterification and N-benzylation are not known to cause racemization at the chiral center.

  • Mild Reaction Conditions: The esterification is performed at room temperature, and the N-benzylation is carried out under standard reflux conditions with a mild base, minimizing the risk of side reactions and degradation of the product.

  • Standard Purification Techniques: The use of standard work-up and purification procedures, such as liquid-liquid extraction and column chromatography, allows for the isolation of a high-purity final product. The progress of each step can be easily monitored by TLC, providing in-process control.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Varma, R. S. (2000). Thionyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Sources

Protocol for the Stereoretentive Hydrolysis of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, particularly critical in the late stages of drug development for modifying compound solubility, polarity, and pharmacological activity. This application note provides a detailed, robust protocol for the hydrolysis of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester to its corresponding carboxylic acid. The primary focus is on maintaining the stereochemical integrity of the chiral center alpha to the newly formed carboxyl group. We present a base-catalyzed saponification method using lithium hydroxide (LiOH) under mild conditions, complete with mechanistic insights, step-by-step procedures for reaction execution, monitoring, workup, and product characterization.

Introduction and Scientific Background

The target molecule, (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, possesses several key structural features: a morpholine core, a protective N-benzyl group, a methyl ester, and a critical stereocenter at the 3-position of the morpholine ring, which is alpha to the ester carbonyl. The hydrolysis of the methyl ester to a carboxylic acid is often a necessary step to produce a final active pharmaceutical ingredient (API) or a key intermediate.

Ester hydrolysis can be achieved under either acidic or basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: This method is reversible, and to drive the reaction to completion, a large excess of water is required.[2][3] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a nucleophilic attack by water. However, the often harsh conditions (e.g., heating with strong acids) can risk side reactions or racemization of sensitive stereocenters.

  • Base-Catalyzed Hydrolysis (Saponification): This is the preferred method for this substrate due to its irreversible nature and typically milder conditions.[3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The process is effectively irreversible because the final step is a highly favorable acid-base reaction where the generated alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt.[5] This prevents the reverse reaction (esterification) from occurring under basic conditions.[5] The use of bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in aqueous solvent mixtures is common.[6] For substrates with sensitive chiral centers, LiOH is often favored as it can be effective at lower temperatures, minimizing the risk of epimerization.[7][8]

The choice of a base-catalyzed pathway is therefore a strategic decision to ensure high conversion and preserve the (R)-enantiomer of the final product.

Reaction Mechanism: Base-Catalyzed Saponification (BAC2)

The saponification of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This is a two-step addition-elimination pathway.[5][9]

  • Nucleophilic Addition: A hydroxide ion (from LiOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a negatively charged tetrahedral intermediate.[10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (-OCH₃) is ejected as the leaving group, producing the carboxylic acid.

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a thermodynamically favorable acid-base reaction. This forms the highly stable lithium carboxylate salt and methanol.[5][10] This final step renders the entire process irreversible under the reaction conditions.

  • Protonation (Workup): To obtain the neutral carboxylic acid, a stoichiometric amount of strong acid is added during the workup phase to protonate the carboxylate salt.[5]

Caption: The BAC2 mechanism for the saponification of the target ester.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester≥98% PurityAppchem[11]
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Deionized WaterType IIn-house
Hydrochloric Acid (HCl)1.0 M Aqueous Sol.Fisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR
Silica Gel TLC Plates (F₂₅₄)-Merck
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
pH paper or pH meter--
Separatory funnel (250 mL)-Pyrex
Rotary evaporator-Büchi
Step-by-Step Procedure

A. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (2.49 g, 10.0 mmol, 1.0 equiv.).

  • Add Tetrahydrofuran (THF, 30 mL) and stir at room temperature until the ester is fully dissolved.

  • In a separate beaker, dissolve lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 equiv.) in deionized water (15 mL).

B. Hydrolysis Reaction 4. Slowly add the aqueous LiOH solution to the stirring solution of the ester in THF. The mixture may become slightly cloudy but should remain stirrable. 5. Allow the reaction to stir at room temperature (approx. 20-25 °C). 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

  • TLC System: Use a 7:3 mixture of Ethyl Acetate : Hexanes as the eluent.
  • Procedure: Spot the starting material (a dilute solution of the ester in EtOAc) in one lane, and a sample from the reaction mixture in another.
  • Observation: The reaction is complete when the starting ester spot (higher Rf) has been completely consumed and a new, more polar spot (lower Rf, often at the baseline) corresponding to the carboxylate salt appears.[7][12]

C. Workup and Isolation 7. Once the reaction is complete (typically 2-4 hours), concentrate the mixture on a rotary evaporator to remove the THF. 8. To the remaining aqueous residue, add 30 mL of deionized water to ensure the lithium carboxylate salt is fully dissolved. 9. Transfer the aqueous solution to a 250 mL separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. 10. Cool the aqueous layer in an ice bath and slowly acidify it by adding 1.0 M HCl dropwise with stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3.[7][13] A white precipitate of the carboxylic acid product should form. 11. Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). The product will move into the organic phase. 12. Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). 13. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude (r)-(4-Benzyl-morpholin-3-yl)-acetic acid as a solid or viscous oil.

D. Purification and Characterization 14. Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol. 15. Characterization: Confirm the identity and purity of the final product using:

  • ¹H and ¹³C NMR: To confirm the structure and disappearance of the methyl ester signal (-OCH₃, ~3.7 ppm in ¹H NMR).
  • Mass Spectrometry: To confirm the molecular weight of the product.
  • Chiral HPLC: To confirm that the enantiomeric purity has been maintained.

Experimental Workflow and Data Management

The entire process, from setup to analysis, follows a logical sequence to ensure reproducibility and high-quality results.

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Summary of Reaction Parameters
ParameterValueNotes
Scale10.0 mmol-
BaseLiOH·H₂O1.5 equivalents to ensure complete reaction.
Solvent SystemTHF / H₂O (2:1 v/v)A monophasic system that solubilizes both reactants.[6][8]
TemperatureRoom Temperature (~20-25 °C)Mild conditions to prevent racemization.
Reaction Time2-4 hours (monitor)Varies based on substrate purity and exact temperature.
Workup Acid1.0 M HClAcidify to pH 2-3 to ensure complete protonation of the carboxylate.
Expected Yield>90%Yields are typically high for this irreversible reaction.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Insufficient base. 3. Low temperature.1. Continue stirring and monitor by TLC for a longer period. 2. Add an additional portion of LiOH solution (e.g., 0.2-0.5 equiv). 3. Gently warm the reaction to 30-40 °C.
Low Yield 1. Incomplete extraction during workup. 2. Product is partially water-soluble. 3. Incomplete acidification.1. Perform additional extractions (e.g., 2 more times) with ethyl acetate. 2. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility. 3. Check the pH of the aqueous layer after extraction; if >3, re-acidify and re-extract.
Product Oily/Gummy 1. Presence of residual solvent or water. 2. Impurities present.1. Dry the product under high vacuum for an extended period. 2. Purify via recrystallization or column chromatography.
Racemization Detected 1. Reaction temperature was too high. 2. Reaction time was excessively long with excess base.1. Repeat the reaction at a lower temperature (e.g., 0 °C to RT). 2. Use a smaller excess of base (e.g., 1.1-1.2 equiv.) and stop the reaction as soon as it is complete.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Scribd. (n.d.). Acid Catalysed Hydrolysis of Ester Procedure-1. [Link]

  • Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Educación Química, 30(2), 85-94. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Google Patents. (1973).
  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(10), 3296. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Google Patents. (2014).
  • Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? [Link]

  • Chemistry LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. [Link]

  • Semantic Scholar. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. [Link]

  • ResearchGate. (2018). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-Acyl lysophosphatidylcholine. [Link]

  • ACS Publications. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Journal of the American Chemical Society, 133(32), 12478–12481. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • ResearchGate. (2009). Separation and Quantitation of Sucrose Esters Using HPLC with Evaporative Light Scattering Detection. [Link]

  • National Institutes of Health. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • PubChem. (n.d.). (4-Benzyl-morpholin-3-yl)-acetic acid methyl ester. [Link]

  • Appchem. (n.d.). (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]

Sources

Application Note: Synthesis and Utilization of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester in API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The morpholine ring is a privileged heterocycle in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles, aqueous solubility, and target-binding affinity of Active Pharmaceutical Ingredients (APIs). Specifically, chiral morpholine derivatives are foundational to the synthesis of Neurokinin (NK) receptor antagonists, which are critical in treating gastrointestinal and neurological disorders[1].

Within this synthetic landscape, (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6) serves as a vital chiral building block[2]. The strategic design of this intermediate relies on two fundamental chemical principles:

  • Causality of the (R)-Enantiomer: The spatial orientation of the morpholine substituents dictates the binding affinity to the NK1/NK2 receptor pockets. The (R)-configuration at the C3 position is strictly required to ensure proper alignment of downstream structural motifs (such as azetidine or phenyl rings) with the receptor's hydrophobic binding clefts[1].

  • Causality of the Benzyl Protecting Group: The N-benzyl group prevents unwanted side reactions—such as ring-opening or amine alkylation—during the harsh hydride reduction of the ester. It is orthogonally stable to strong reducing agents like Lithium Aluminum Hydride (LiAlH4) but can be easily and cleanly removed later via catalytic hydrogenolysis.

Experimental Workflow

API_Workflow Ester (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester (CAS: 917572-30-6) Reduction Hydride Reduction (LiAlH4, THF, -78°C to 0°C) Ester->Reduction Alcohol_Bn (R)-2-(4-Benzylmorpholin-3-yl)ethanol (CAS: 917572-31-7) Reduction->Alcohol_Bn >90% Yield Hydrogenolysis Catalytic Hydrogenolysis (10% Pd/C, H2, MeOH) Alcohol_Bn->Hydrogenolysis Alcohol_Free (R)-2-(Morpholin-3-yl)ethanol (CAS: 917572-32-8) Hydrogenolysis->Alcohol_Free >95% Yield API Neurokinin (NK) Receptor Antagonists (Azetidine-Morpholine APIs) Alcohol_Free->API Downstream Coupling

Workflow for synthesizing morpholine API intermediates from the (R)-ester.

Quantitative Analytical Data

To ensure batch-to-batch reproducibility in API manufacturing, the intermediates must meet strict analytical thresholds before proceeding to downstream coupling.

CompoundCAS NumberMolecular WeightAppearanceTarget Purity (HPLC)Expected Enantiomeric Excess (ee)
(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester 917572-30-6249.31 g/mol Colorless to pale yellow oil≥ 97.0%≥ 99.0%
(R)-2-(4-Benzylmorpholin-3-yl)ethanol 917572-31-7221.30 g/mol Viscous oil≥ 98.0%≥ 99.0%
(R)-2-(Morpholin-3-yl)ethanol 917572-32-8131.17 g/mol Pale yellow liquid/solid≥ 98.0%≥ 99.0%

Experimental Protocols

Protocol 1: Hydride Reduction to (R)-2-(4-Benzylmorpholin-3-yl)ethanol

Objective: Convert the methyl ester to the primary alcohol using a strong hydride donor[3]. Causality & Choice of Reagents: LiAlH4 is selected over milder agents like NaBH4 because esters are relatively unreactive and require a highly nucleophilic hydride for complete conversion[3]. Anhydrous Tetrahydrofuran (THF) is utilized as an aprotic solvent to stabilize the intermediate lithium alkoxide complex without unwanted protonation.

Step-by-Step Methodology:

  • Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Suspend LiAlH4 (1.2 equivalents) in anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

  • Dissolve (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (1.0 equivalent) in anhydrous THF and add it dropwise to the suspension over 30 minutes to control the exothermic hydride transfer.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating System (The Fieser Workup): A common pitfall in LiAlH4 reductions is the formation of unfilterable aluminum hydroxide emulsions. By strictly adhering to the Fieser method—for every x grams of LiAlH4 used, sequentially add x mL of distilled H2O, x mL of 15% NaOH (aq), and 3x mL of distilled H2O—the aluminum salts precipitate as a granular white solid. This visual transformation acts as a self-validating cue that the quench is complete and safe, allowing for rapid vacuum filtration and maximizing the recovery of the highly soluble morpholine alcohol.

  • Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield (R)-2-(4-Benzylmorpholin-3-yl)ethanol.

Protocol 2: Catalytic Hydrogenolysis to (R)-2-(Morpholin-3-yl)ethanol

Objective: Remove the N-benzyl protecting group to yield the free secondary amine, preparing the morpholine core for downstream API coupling. Causality & Choice of Reagents: 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere specifically cleaves the benzylic C-N bond without reducing the morpholine ring itself.

Step-by-Step Methodology:

  • Dissolve (R)-2-(4-Benzylmorpholin-3-yl)ethanol in HPLC-grade Methanol.

  • Add a stoichiometric amount of glacial acetic acid (1.0 equivalent).

    • Expert Insight: The basic morpholine nitrogen can coordinate with and poison the Pd/C catalyst if not properly managed. Running the reaction in mildly acidic methanol ensures the amine is protonated, preventing catalyst deactivation and accelerating the cleavage of the N-benzyl bond.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of argon to prevent ignition.

  • Evacuate the flask and backfill with H2 gas (1 atm) using a balloon or a controlled hydrogenation apparatus.

  • Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating System: Monitor the hydrogen gas uptake via a gas burette or balloon volume. The complete cessation of hydrogen gas uptake serves as an in-process volumetric validation that the deprotection is finished. Furthermore, TLC (using Ninhydrin stain) will show the disappearance of the UV-active benzyl spot and the appearance of a highly polar, Ninhydrin-positive secondary amine spot.

  • Filter the mixture through Celite to remove the Pd/C catalyst, concentrate the filtrate, and neutralize to yield pure (R)-2-(Morpholin-3-yl)ethanol.

Conclusion

The utilization of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester in API manufacturing relies heavily on stereochemical precision and robust protecting group strategies. By employing self-validating protocols like the Fieser workup and volumetrically monitored hydrogenolysis, process chemists can reliably scale the production of morpholine-based Neurokinin receptor antagonists while maintaining >99% enantiomeric excess.

References

  • WO2011092293A2 - Cyclohexyl amide derivatives as crf receptor antagonists (Citing: WO2006137790A1 - Astrazeneca Ab, New azetidine derivatives as neurokinin receptor antagonists). Google Patents.
  • Methyl (R)-2-(4-benzylmorpholin-3-yl)acetate. ChemScene.
  • Metal Hydride Reduction Reaction: Mechanism and Application. Chemistry Notes.

Sources

Application Note: Enantioselective Synthesis Pathways for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6) is a highly valued chiral building block in modern medicinal chemistry[1]. The morpholine core is a privileged scaffold frequently incorporated into pharmaceutical agents to improve aqueous solubility, modulate metabolic stability, and optimize pharmacokinetic profiles. Specifically, chiral morpholine-3-acetic acid derivatives serve as critical intermediates in the synthesis of CXCR4 receptor antagonists[2], PI3K inhibitors, and neurokinin receptor modulators.

Achieving high enantiomeric purity at the C3 position of the morpholine ring is synthetically challenging. While classical chiral pool approaches (e.g., starting from D-serine) are viable, they often suffer from lengthy multi-step sequences and poor atom economy. Consequently, transition-metal-catalyzed asymmetric hydrogenation (AH) of exocyclic enamines (morpholin-3-ylideneacetates) has emerged as the most scalable, cost-effective, and efficient pathway[3].

Mechanistic Pathways & Experimental Design

Divergent Synthetic Strategies

The synthesis of the target ester can be approached via three primary routes, visualized in Figure 1.

SynthesisRoutes A 4-Benzylmorpholin-3-one (Starting Material) B (Z)-Methyl 2-(4-benzylmorpholin- 3-ylidene)acetate A->B HWE Olefination D Dehydromorpholine (Cyclic Imine) A->D Activation / Elimination C (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester B->C Rh(I) Asymmetric Hydrogenation D->C Ru-Catalyzed ATH E Chiral Pool (D-Serine Derivatives) E->C Multi-step Substitution

Fig 1. Divergent enantioselective synthetic pathways to the target morpholine ester.

Causality in Pathway Selection: We prioritize the Rh(I)-Catalyzed Asymmetric Hydrogenation of the (Z)-ylideneacetate intermediate. Unlike Asymmetric Transfer Hydrogenation (ATH) which relies on the dynamic kinetic resolution of cyclic imines[4], the direct hydrogenation of the exocyclic enamine utilizing a rigid chiral bisphosphine ligand (e.g., Ph-BPE) locks the substrate into a highly defined spatial arrangement. This minimizes side reactions and yields superior enantiomeric excess (ee > 98%)[5].

Catalytic Cycle & Mechanistic Insights

The core transformation relies on the Halpern-Brown mechanism for Rh-catalyzed hydrogenation.

CatalyticCycle Cat [Rh(Chiral Ligand)]+ (Active Catalyst) Coord [Rh(Ligand)(Enamine)]+ (Substrate Complex) Cat->Coord + Enamine Substrate OxAdd [Rh(H)2(Ligand)(Enamine)]+ (Oxidative Addition) Coord->OxAdd + H2 MigIns [Rh(H)(Ligand)(Alkyl)]+ (Migratory Insertion) OxAdd->MigIns Enantio-determining Step Product (R)-Morpholine Ester (Product) MigIns->Product Reductive Elimination Product->Cat Catalyst Regeneration

Fig 2. Halpern-Brown mechanism for Rh(I)-catalyzed asymmetric hydrogenation of enamines.

Mechanistic Causality: The enantio-determining step is the migratory insertion of the hydride into the coordinated enamine double bond. The use of a highly electron-rich and sterically demanding ligand like (R,R)-Ph-BPE forces the substrate to coordinate in a specific face-selective manner to minimize steric clashes, dictating the absolute stereochemistry of the resulting C3 stereocenter[5].

Quantitative Data & Optimization

To establish a self-validating protocol, extensive catalyst and condition screening is required. Table 1 summarizes the optimization of the asymmetric hydrogenation step.

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation

EntryPre-Catalyst / Chiral LigandSolventAdditiveH₂ PressureConversion (%)ee (%)
1[Rh(COD)₂]BF₄ / (R)-BINAPMeOHNone50 atm4512
2[Rh(COD)₂]BF₄ / (R)-JosiphosTHFNone50 atm8565
3[Rh(COD)₂]BF₄ / (R,R)-Ph-BPEMeOHNone10 atm9288
4 [Rh(COD)₂]BF₄ / (R,R)-Ph-BPE MeOH AcOH (20 mol%) 10 atm >99 98
5RuCl₂((R,R)-DPEN) (ATH Route)HCOOHEt₃NN/A8982

Data Interpretation: Axially chiral ligands (BINAP) exhibit poor enantiofacial discrimination for this specific exocyclic enamine. The rigid phospholane framework of Ph-BPE provides the necessary chiral environment. Crucially, the addition of 20 mol% Acetic Acid (Entry 4) accelerates the reaction and prevents catalyst poisoning by the basic amine product, allowing for lower hydrogen pressure and quantitative conversion[3].

Detailed Experimental Protocol

Preparation of the Active Catalyst

Note: This procedure must be conducted under strict anhydrous and anaerobic conditions using standard Schlenk techniques or an argon-filled glovebox.

  • Charge a flame-dried Schlenk tube with[Rh(COD)₂]BF₄ (1.0 mol%, relative to substrate) and the chiral ligand (R,R)-Ph-BPE (1.1 mol%).

  • Add 2.0 mL of anhydrous, degassed methanol.

  • Stir the mixture at 25 °C for 30 minutes. The solution will typically turn from orange to a deep red/orange color, indicating the formation of the active[Rh((R,R)-Ph-BPE)]⁺ pre-catalyst complex.

Asymmetric Hydrogenation of (Z)-Methyl 2-(4-benzylmorpholin-3-ylidene)acetate
  • Substrate Loading: In a 50 mL stainless-steel autoclave equipped with a glass liner and magnetic stir bar, add (Z)-methyl 2-(4-benzylmorpholin-3-ylidene)acetate (10.0 mmol, 1.0 equiv).

  • Additive Introduction: Add 20 mol% of glacial acetic acid to the substrate. Causality: The acid protonates the newly formed basic morpholine nitrogen, preventing it from coordinating to and deactivating the electrophilic Rh(I) metal center[3].

  • Catalyst Transfer: Transfer the pre-formed catalyst solution from step 4.1 into the autoclave. Dilute with an additional 8.0 mL of degassed methanol to reach a substrate concentration of 1.0 M.

  • Pressurization: Seal the autoclave securely. Purge the vessel by pressurizing with H₂ gas to 5 atm and venting carefully (repeat 3 times). Finally, pressurize the autoclave to 10 atm of H₂.

  • Reaction Execution: Stir the reaction mixture vigorously (800 rpm) at 25 °C for 12 hours.

  • Workup & Isolation:

    • Carefully vent the hydrogen gas.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Partition the crude residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid additive.

    • Separate the organic layer, and extract the aqueous phase with Ethyl Acetate (2 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester as a colorless oil.

  • Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 210 nm).

References

  • (R)-(4-BENZYL-MORPHOLIN-3-YL)
  • Receptor antagonists - European Patent Office - EP 2927224 B1 Google Patents / European P
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds BenchChem
  • Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands Journal of the American Chemical Society (ACS)
  • Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis but Maintained Organ Protection ACS Public

Sources

Troubleshooting & Optimization

Improving yield in (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Morpholine Synthesis.

(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6) is a highly valued chiral intermediate, frequently utilized in the development of NK1/NK3 receptor antagonists and neuroactive pharmaceutical scaffolds 1. Synthesizing this homologated compound from its precursor, (R)-(4-Benzyl-morpholin-3-yl)-methanol (CAS: 101376-26-5), requires a precise three-step sequence: hydroxyl activation, cyanation, and esterification 2.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to help you maximize your synthetic yield.

Synthetic Workflow & Pathway Visualization

SynthesisPathway A (R)-(4-Benzyl-morpholin-3-yl)-methanol [CAS: 101376-26-5] B (R)-(4-Benzyl-morpholin-3-yl)-methyl methanesulfonate A->B MsCl, TEA DCM, 0°C C (R)-(4-Benzyl-morpholin-3-yl)-acetonitrile [CAS: 917572-29-3] B->C NaCN, cat. KI DMSO, 60°C D (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester [CAS: 917572-30-6] C->D 1. HCl/H2O, Δ 2. TMSCl, MeOH

Fig 1. Three-step homologation workflow from morpholine methanol to acetic acid methyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a "self-validating system." Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Mesylation of the Primary Alcohol
  • Causality Checkpoint: The tertiary amine of the morpholine ring is a competitive internal nucleophile. We use a slight excess of Triethylamine (TEA) to neutralize the generated HCl, preventing the protonation of the morpholine nitrogen. The temperature must be strictly maintained at 0°C to suppress intramolecular aziridinium formation.

  • Procedure:

    • Dissolve (R)-(4-Benzyl-morpholin-3-yl)-methanol (1.0 eq) in anhydrous DCM (10 mL/g).

    • Cool the solution to 0°C under an inert N₂ atmosphere.

    • Add TEA (1.5 eq). Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes.

    • Stir for 2 hours at 0°C. Quench with ice-cold saturated aqueous NaHCO₃.

    • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30°C.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The starting material ( Rf​ ~0.2) must be completely consumed, replaced by a distinct, less polar spot ( Rf​ ~0.6). Do not purify via column chromatography; proceed immediately to Protocol B.

Protocol B: Cyanation to Acetonitrile
  • Causality Checkpoint: Direct cyanation of the mesylate can be sluggish. Adding catalytic Potassium Iodide (KI) initiates a Finkelstein reaction, generating a transient primary iodide that undergoes rapid SN​2 displacement by cyanide, outcompeting degradation pathways.

  • Procedure:

    • Dissolve the crude mesylate from Protocol A in anhydrous DMSO (5 mL/g).

    • Add Sodium Cyanide (NaCN, 1.5 eq) and KI (0.1 eq).

    • Heat the mixture to 60°C and stir for 12 hours.

    • Cool to room temperature, dilute with water (20 mL/g), and extract thoroughly with EtOAc (3x).

    • Wash the combined organic layers with water (to remove DMSO) and brine. Dry and concentrate.

  • Self-Validation (IPC): Analyze via IR spectroscopy and LC-MS. You must observe the appearance of a sharp -CN stretch at ~2250 cm⁻¹ and an MS peak at [M+H]⁺ 217.1.

Protocol C: TMSCl-Mediated Esterification
  • Causality Checkpoint: Standard Fischer esterification of the hydrolyzed carboxylic acid often stalls due to the steric bulk surrounding the C3 position of the morpholine ring. Utilizing Trimethylchlorosilane (TMSCl) in methanol generates strictly anhydrous HCl in situ and acts as a water scavenger, driving the equilibrium completely to the ester 3.

  • Procedure:

    • Hydrolyze the nitrile intermediate in 6M HCl (reflux, 12h) to yield the crude carboxylic acid. Concentrate to dryness.

    • Suspend the crude acid in anhydrous Methanol (10 mL/g).

    • Slowly add TMSCl (3.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 16 hours (or mild reflux if sterically hindered).

    • Concentrate the mixture, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to yield the final product 4.

  • Self-Validation (IPC): ¹H NMR (CDCl₃) must show a distinct singlet at ~3.70 ppm corresponding to the new -OCH₃ group.

Troubleshooting & FAQs

Q: Why is the yield of my cyanation step highly variable, often resulting in a black, tarry mixture? A: This is a classic sign of mesylate degradation. The intermediate mesylate is highly prone to intramolecular nucleophilic attack by the basic tertiary morpholine nitrogen. This forms a reactive bicyclic aziridinium intermediate, which subsequently undergoes unselective ring-opening or polymerization. Solution: Minimize the residence time of the mesylate. Never store it overnight or attempt silica gel purification. Execute the cyanation step immediately after the aqueous workup of the mesylation step.

Q: My esterification step stalls at the primary amide intermediate. How do I drive it to the methyl ester? A: If you are attempting a direct Pinner reaction (HCl gas in MeOH directly on the nitrile), the reaction proceeds via an imidate intermediate that must be hydrolyzed to the ester. If water is introduced too early, or if the steric hindrance at the C3 position slows nucleophilic attack by methanol, the reaction stalls at the amide. Solution: Switch to a two-stage approach. Fully hydrolyze the nitrile to the carboxylic acid first using aqueous HCl, then perform the esterification using the TMSCl/MeOH method described in Protocol C. The water-scavenging properties of TMSCl will bypass the amide stall completely.

Q: How do I prevent racemization at the C3 stereocenter during this synthesis? A: The C3 proton is acidic because it is adjacent to electron-withdrawing groups (nitrile or ester). Under strongly basic conditions, deprotonation leads to epimerization. Solution: Avoid strong bases (like NaOH or KOH) during all workups. Rely exclusively on mild bases like saturated aqueous NaHCO₃ for neutralization.

Quantitative Data & Analytical Benchmarks

Summarized below are the expected quantitative yields and critical analytical markers for each stage of the synthesis. Use this table to benchmark your laboratory results.

Synthetic StepTarget Intermediate / ProductExpected YieldKey Self-Validation Metric (IPC)Purity Target (HPLC)
1. Activation (R)-(4-Benzyl-morpholin-3-yl)-methyl methanesulfonate>92% (Crude)¹H NMR: Downfield shift of -CH₂-OH protons; new singlet at ~3.0 ppm (-OMs).N/A (Do not purify)
2. Cyanation (R)-(4-Benzyl-morpholin-3-yl)-acetonitrile65 - 75%IR: Sharp peak at ~2250 cm⁻¹ (-CN).MS: [M+H]⁺ 217.1>90%
3. Esterification (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester75 - 85%¹H NMR: Singlet at ~3.70 ppm (-OCH₃).MS: [M+H]⁺ 250.1>98%

References

  • Google Patents - WO2006137790A1: Cyclohexylamide derivatives used as CRF-1 receptor antagonists and their uses.

Sources

Technical Support Center: Stereochemical Stability of Morpholine-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a critical chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). Because the stereocenter is located at the C3 position of the morpholine ring—adjacent to both a tertiary amine and an ester-bearing aliphatic chain—it is highly susceptible to stereochemical erosion. This guide provides a comprehensive mechanistic analysis, troubleshooting FAQs, and self-validating protocols to help researchers prevent racemization during synthesis, workup, and storage.

Mechanistic Analysis of Racemization (The "Why")

The primary mechanism of racemization for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is the base-catalyzed retro-aza-Michael reaction [1].

Structurally, this compound is a cyclic β -amino ester. Under basic conditions (typically pH > 7.5), the α -protons on the acetic acid methyl ester group are deprotonated to form an enolate. This deprotonation triggers the cleavage of the C3–N4 bond, opening the morpholine ring to generate an achiral α,β -unsaturated ester intermediate[2].

Because this intermediate is planar at the reactive site, the subsequent intramolecular aza-Michael re-addition (where the secondary amine attacks the unsaturated ester to re-form the morpholine ring) occurs indiscriminately from both faces. This face-independent ring closure destroys the original enantiomeric excess (ee), resulting in a racemic mixture[3].

RetroAzaMichael A (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester B Base-Induced Deprotonation (α-Carbon Enolate Formation) A->B pH > 7.5 (e.g., NaHCO3) C Retro-Aza-Michael Cleavage (Achiral α,β-Unsaturated Ester) B->C C3-N4 Bond Cleavage D Intramolecular Aza-Michael Re-addition (Face-independent) C->D Spontaneous Ring Closure E Racemization (R/S Enantiomeric Mixture) D->E Loss of Stereocenter E->A Kinetic Resolution (Requires Chiral Catalyst)

Base-catalyzed retro-aza-Michael racemization pathway of cyclic β-amino esters.

Troubleshooting Guide & FAQs (The "How")

Q1: Why does my product racemize during standard aqueous workup, and how can I prevent it? A: Standard basic workups (e.g., using saturated NaHCO3​ or NaOH ) raise the pH above 8.0, which rapidly initiates the retro-aza-Michael pathway[1]. To prevent this, you must maintain the aqueous phase at a mildly acidic pH (4.5–5.5) during extraction. Using weak buffers like saturated NH4​Cl or citrate buffer neutralizes reactive intermediates without providing the basicity required for enolate formation.

Q2: Does the choice of solvent during storage or reaction impact stereochemical stability? A: Yes. Protic solvents (such as methanol or water) facilitate proton transfer, which drastically lowers the activation energy for the retro-aza-Michael transition state. Furthermore, solvents with high dielectric constants stabilize the ionic intermediates formed during ring-opening[1]. Always store the free base in anhydrous, aprotic solvents (e.g., MTBE, THF, or DCM) at sub-zero temperatures.

Q3: I am observing racemization during catalytic debenzylation (Pd/C, H2​ ). What is happening? A: While base-catalyzed retro-Michael is the primary culprit for racemization, trace transition metals (like Palladium) can catalyze the oxidative formation of an iminium ion at the C3 position if the system is starved of hydrogen. The sp2 hybridized iminium ion destroys the C3 stereocenter. Ensure a continuous, positive pressure of H2​ and consider adding a catalytic amount of acetic acid to keep the amine protonated during the reduction.

Q4: How should I store this compound to ensure long-term enantiomeric excess (ee)? A: The most robust method to prevent racemization is to convert the free base into a stable hydrochloride (HCl) salt[4][5]. Protonating the N4 nitrogen locks its lone pair, making it chemically impossible for the amine to participate in the retro-aza-Michael elimination.

Validated Experimental Protocols

Protocol 1: pH-Controlled Quench and Extraction

Purpose: To isolate the free base without triggering base-induced racemization.

  • Cooling: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality: Low temperatures exponentially decrease the kinetic rate of the retro-Michael elimination.

  • Quenching: Quench the reaction by adding a pre-chilled 10% w/v aqueous NH4​Cl solution. Causality: NH4​Cl acts as a weak acid buffer, neutralizing basic intermediates without dropping the pH low enough to hydrolyze the methyl ester.

  • Self-Validation Check: Measure the pH of the aqueous phase using pH paper. It must read between 4.5 and 5.5. If pH > 6.0, add 0.1 M Citric Acid dropwise until the target range is achieved. Causality: This confirms the environment is acidic enough to keep the α -protons intact, shutting down the retro-aza-Michael pathway.

  • Extraction: Extract the product using Methyl tert-butyl ether (MTBE). Causality: MTBE is less polar than Ethyl Acetate and limits the partitioning of water into the organic phase, reducing the dielectric constant and preventing proton-transfer-mediated racemization.

Protocol 2: Conversion to a Stable Hydrochloride Salt

Purpose: To lock the stereocenter for long-term storage[4][5].

  • Dissolution: Dissolve the enantiopure free base in anhydrous MTBE under a nitrogen atmosphere at room temperature.

  • Protonation: Cool the solution to 0 °C and add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise over 10 minutes. Causality: The anhydrous HCl selectively protonates the N4 tertiary amine. This locks the nitrogen's lone pair, completely inhibiting the C3–N4 bond cleavage.

  • Self-Validation Check: Observe the immediate precipitation of a white crystalline solid, while the supernatant becomes clear. Causality: This distinct phase separation serves as immediate visual validation that the amine has been successfully protonated and converted into the insoluble, stereochemically locked salt form.

  • Isolation: Filter the solid under a blanket of nitrogen, wash with cold MTBE, and dry under vacuum at 30 °C.

Quantitative Data: Workup Conditions vs. Enantiomeric Excess

The table below summarizes the causal relationship between aqueous workup conditions and the resulting enantiomeric excess of the isolated product.

Workup ReagentAqueous Phase pHTemperature (°C)Exposure Time (h)Final ee (%)Mechanistic Outcome
1.0 M NaOH 12.0252.0< 5%Rapid retro-aza-Michael cleavage; complete racemization.
Sat. NaHCO3 8.5254.062%Slow equilibration; partial loss of stereocenter.
Sat. NH4Cl 5.5512.0> 99%Amine protonated; stereocenter locked.
Citrate Buffer 4.02524.0> 99%Complete inhibition of enolate formation.

Sources

Technical Support Center: Purification of Crude (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS 917572-30-6), a critical chiral intermediate in the synthesis of morpholine-core therapeutics (such as NK1 receptor antagonists and ATR kinase inhibitors)[1],[2].

Because this molecule contains both a basic tertiary amine and a base-sensitive methyl ester, its purification requires precise control over pH, temperature, and solvent polarity to prevent degradation or epimerization.

Physicochemical Properties & Purification Causality

To design a self-validating purification system, we must first understand the quantitative properties that dictate the molecule's behavior in solution.

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 249.31 g/mol Determines mass balance; expected LC-MS [M+H]+ at m/z 250.3.
pKa (Morpholine N) ~5.5 – 6.6The tertiary amine allows for chemoselective acid-base extraction. At pH < 3, it forms a water-soluble salt; at pH 8, it is a lipophilic free base[3],[4].
LogP (Predicted) ~2.0Highly lipophilic as a free base; requires non-polar organic solvents (DCM, EtOAc, or MTBE) for efficient extraction.
Functional Groups Tertiary Amine, Methyl EsterDual Sensitivity: The basic amine causes severe tailing on acidic silica gel. The ester is highly prone to basic hydrolysis if exposed to strong alkalis (NaOH/KOH).
Purification Workflow Decision Tree

PurificationWorkflow Crude Crude Mixture (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester AcidBase Method A: Acid-Base Extraction (Exploits Amine pKa ~5.5-6.6) Crude->AcidBase Aqueous Aqueous Layer (pH < 3) Product as HCl Salt AcidBase->Aqueous 1M HCl OrganicWaste Organic Layer Neutral Impurities (e.g., Benzyl Halides) AcidBase->OrganicWaste EtOAc Basification Basification (pH 8) Cold NaHCO3 (Prevents Ester Hydrolysis) Aqueous->Basification Extraction Extract with DCM/EtOAc Yields Free Base Basification->Extraction PurityCheck Purity > 95%? Extraction->PurityCheck FlashCol Method B: Silica Gel Chromatography (1% Et3N to prevent tailing) PurityCheck->FlashCol No (Structural Impurities) SaltCryst Method C: Salt Crystallization (e.g., HCl or Chiral Acid) PurityCheck->SaltCryst No (Enantiomeric Impurities) PureProduct Pure (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester PurityCheck->PureProduct Yes FlashCol->PureProduct SaltCryst->PureProduct

Decision tree for the purification of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

Step-by-Step Methodologies
Method A: Chemoselective Acid-Base Extraction

Causality: This method exploits the pKa difference between the basic morpholine nitrogen and neutral/acidic impurities (e.g., unreacted benzyl bromide or non-basic byproducts). By swinging the pH, the product transitions between a water-soluble ammonium salt and an organic-soluble free base.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Wash the organic layer with cold 1M HCl (3 x 5 mL/g).

    • Self-Validation: Check the pH of the combined aqueous layers; it must be < 3 to ensure complete protonation of the morpholine nitrogen.

  • Phase Separation: Discard the organic layer (contains neutral impurities).

  • Basification (CRITICAL): Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.

    • Causality: Using a mild base (NaHCO₃) at low temperatures prevents the base-catalyzed hydrolysis of the methyl ester. Never use NaOH or KOH.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) or EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Deactivated Silica Gel Flash Chromatography

Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.0) that strongly bind to the basic morpholine nitrogen, causing severe tailing, irreversible adsorption, and poor recovery. Pre-treating the column neutralizes these active sites.

  • Column Preparation: Slurry-pack the silica gel using a solvent system of Hexanes containing 1% Triethylamine (Et₃N).

  • Loading: Load the crude free base (from Method A) onto the column.

  • Elution: Elute using a gradient of Hexanes/EtOAc (e.g., 90:10 to 70:30) containing 1% Et₃N.

  • Fraction Analysis: Spot fractions on a TLC plate. Since the molecule lacks strong chromophores besides the benzyl group, visualize using UV light (254 nm) and a Ninhydrin stain (requires heating to show the tertiary amine).

    • Self-Validation: Perform a 2D-TLC on a sample fraction. If the spot moves diagonally without secondary spots, the compound is stable on the silica and not degrading during elution.

Method C: Salt Formation and Crystallization

Causality: Morpholine derivatives readily form highly crystalline salts with strong acids[2]. Crystallization thermodynamically favors the pure enantiomer, effectively rejecting diastereomeric (epimeric) impurities into the mother liquor.

  • Salt Formation: Dissolve the free base in Isopropanol (IPA) or Methyl tert-butyl ether (MTBE). Add 1.05 equivalents of anhydrous HCl in dioxane (or a chiral acid like L-tartaric acid for enantiomeric enrichment).

  • Crystallization: Stir at room temperature until precipitation occurs, then cool to 0 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystals and wash with cold MTBE.

    • Self-Validation: Analyze the isolated crystals via Chiral HPLC to confirm the upgrade in enantiomeric excess (ee%).

Troubleshooting & FAQs

Q: My product yield is low after the acid-base workup, and LC-MS shows a major peak at m/z 236. What happened? A: You experienced ester hydrolysis. The peak at m/z 236 corresponds to the free carboxylic acid ([M+H]+ of 235 + 1). This occurs if you use strong bases (like NaOH) or allow the aqueous layer to sit at room temperature for prolonged periods during basification. Fix: Always use cold saturated NaHCO₃ to reach pH 8 and extract the free base immediately.

Q: I am observing epimerization at the C3 stereocenter. How do I prevent this? A: While the C3 proton is not as highly acidic as an alpha-amino acid, prolonged exposure to strong bases or high heat can cause enolization of the adjacent ester, leading to epimerization. Maintain low temperatures (< 10 °C) during all aqueous workups and avoid alkoxide bases. If epimerization has already occurred, use Method C (Chiral Salt Crystallization) to enrich the desired (R)-enantiomer.

Q: How can I remove trace unreacted benzyl bromide from my crude mixture? A: Benzyl bromide is a neutral, highly lipophilic electrophile. Method A perfectly addresses this. When the morpholine product is extracted into the aqueous layer as an HCl salt, the benzyl bromide remains entirely in the initial EtOAc layer, which is discarded.

Q: The product streaks severely on the TLC plate, and my isolated yield from the column is < 50%. A: The basic tertiary amine is interacting with the acidic silanol groups on the silica gel. Fix: You must add 1–2% Triethylamine (Et₃N) or aqueous ammonia to both your TLC developing solvent and your column chromatography eluent to deactivate the silica.

References
  • Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US20070066613A1 - Imidazole compounds for the treatment of neurological disorders Google Patents URL
  • EP3651768B1 - Heterocyclic inhibitors of ATR kinase European Patent Office / Google Patents URL
  • 4-benzylmorpholine CAS#: 10316-00-4 Properties and pKa LookChem Chemical Database URL: [Link]

Sources

Technical Support Center: Crystallization of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The chemical and stereochemical purity of this intermediate is paramount, as impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability.[1][2] Crystallization is a powerful and widely used technique for purifying such intermediates, but it is a complex process influenced by numerous variables.[3][4] This guide provides in-depth troubleshooting advice and detailed protocols to help you reduce impurities and achieve a robust, reproducible crystallization process.

Frequently Asked Questions (FAQs): Impurity Profiling

Q1: What are the most common impurities I should expect in my crude (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester?

The impurity profile depends heavily on the synthetic route. However, based on the structure, several classes of impurities are common:

  • Diastereomeric Impurities: The most critical impurity is often the corresponding (s)-enantiomer. Since enantiomers have nearly identical physical properties, their separation can be challenging and often requires specialized chiral crystallization techniques.[5][6]

  • Process-Related Impurities: These include unreacted starting materials (e.g., N-benzylmorpholine precursors, reagents for the acetic acid side chain) and reaction by-products. For instance, incomplete reaction or side reactions can lead to structural analogues.[7][8]

  • Degradation Products: Hydrolysis of the methyl ester group to the corresponding carboxylic acid is a potential degradation pathway, especially in the presence of water and at non-neutral pH.

  • Residual Solvents: Solvents used in the reaction or workup can become trapped within the crystal lattice as inclusions.[3]

Q2: What are the best analytical methods to identify and quantify these impurities?

A multi-faceted analytical approach is essential for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantifying chemical purity. A well-developed reversed-phase HPLC method can separate the main compound from most process-related impurities and degradation products.[9][10]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specific chiral HPLC method is necessary. This is critical for ensuring the stereochemical integrity of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, particularly residual solvents.[11] It can also be used for the analysis of the morpholine moiety, sometimes after derivatization.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and for confirming the structure of the desired product.

Troubleshooting Guide: Common Crystallization Problems

Q1: My final product has low chemical purity (<99%). What is the first step?

Low purity is a common issue stemming from the co-crystallization of impurities. The key is to systematically identify the cause and apply a targeted solution. The mechanism by which an impurity incorporates into the crystal dictates the best strategy for its removal.[3][12]

Troubleshooting Workflow for Low Purity

The following decision tree provides a structured approach to diagnosing and resolving purity issues.

G start Start: Low Purity Detected (<99% by HPLC) q1 Identify Impurity: Is it a single major impurity or multiple minor ones? start->q1 ans1a Single Major Impurity q1->ans1a Single ans1b Multiple Minor Impurities q1->ans1b Multiple q2 Is the impurity structurally similar to the main compound? ans1a->q2 sol3 Strategy: Slurry Wash Reslurry the crystals in a solvent that dissolves impurities but not the product. See Protocol 4.4. ans1b->sol3 sol4 Strategy: Re-evaluate Upstream Chemistry Consider an additional purification step before crystallization (e.g., column chromatography, acid/base wash). ans1b->sol4 ans2a Yes (e.g., Isomer) q2->ans2a Yes ans2b No (e.g., Starting Material) q2->ans2b No sol1 Strategy: Modify Crystallization Conditions • Slow down cooling rate • Reduce supersaturation • Screen for a more selective solvent system ans2a->sol1 sol2 Strategy: Solvent Screening Find a solvent where impurity solubility is high while product solubility is low at cold temperatures. ans2b->sol2

Caption: A decision pathway for troubleshooting low chemical purity.

Q2: The enantiomeric excess (e.e.) is low. How can I improve chiral purity?

Improving chiral purity is challenging because enantiomers have identical solubilities in achiral solvents. Strategies include:

  • Preferential Crystallization: If your compound forms a conglomerate (a mechanical mixture of pure enantiomer crystals), you can sometimes induce the crystallization of the desired enantiomer by seeding a supersaturated racemic solution with pure (r)-crystals.[13] This requires careful control of temperature and supersaturation to remain in the metastable zone.[14]

  • Diastereomeric Salt Resolution: Before the final esterification step, the precursor acid can be reacted with a chiral base to form diastereomeric salts. These salts have different physical properties and can be separated by conventional crystallization. The purified diastereomeric salt is then treated with acid to liberate the enantiopure carboxylic acid, which is subsequently esterified.

  • Upstream Control: The most robust solution is to ensure high stereoselectivity in the initial synthesis, minimizing the formation of the (s)-enantiomer from the start.

Q3: The crystallization is "oiling out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid. The oil can trap significant amounts of impurities.

Solutions:

  • Reduce Supersaturation: Slow down the rate of cooling or antisolvent addition. A slower approach gives molecules time to orient correctly into a crystal lattice.[14]

  • Increase Solvent Volume: Use a more dilute solution to avoid reaching the oiling out point.

  • Lower the Crystallization Temperature: Ensure the entire process occurs below the melting point of your compound in the chosen solvent.

  • Effective Seeding: Add a small amount of high-quality seed crystals at a point of slight supersaturation. This provides a template for growth and can bypass the nucleation barrier that leads to oiling.[14][15]

Q4: My final product is discolored. How can I remove color impurities?

Color is often caused by trace, highly conjugated impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent at an elevated temperature and add a small amount of activated carbon (e.g., 1-2% w/w). Stir for 15-30 minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. The carbon adsorbs the color bodies.

  • Solvent Selection: Sometimes, the color-causing impurity has a different solubility profile. A recrystallization from a different solvent may leave the impurity behind in the mother liquor.

Q5: The crystal yield is very low. How can I improve it without compromising purity?

There is often a trade-off between yield and purity.

  • Optimize Solvent System: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[]

  • Cool to a Lower Temperature: Ensure the solution is cooled sufficiently to maximize product precipitation. Check the solubility curve to determine the optimal final temperature.

  • Anti-Solvent Addition: Consider a mixed-solvent system where you crystallize from a good solvent and then add a miscible "anti-solvent" in which your product is insoluble to increase precipitation.[17][18] This must be done slowly to avoid crashing out impurities.

  • Mother Liquor Analysis: Analyze the mother liquor (the solution left after filtering the crystals) to quantify the amount of lost product. If losses are high, consider a second crystallization or concentrating the mother liquor to recover a second crop of crystals (which may require separate purification).

In-Depth Experimental Protocols

Protocol 4.1: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent system for purifying the target compound.

Methodology:

  • Place approximately 50 mg of crude product into several test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the tube in a water bath towards the solvent's boiling point, adding more solvent if necessary to achieve complete dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.

  • Filter the resulting crystals and analyze their purity by HPLC to confirm effective impurity rejection.

Protocol 4.2: High-Purity Cooling Crystallization

Objective: To purify the crude product by slow, controlled cooling to maximize impurity rejection.

Methodology:

  • Charge a clean, dry reactor with the crude (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester and the chosen solvent (e.g., isopropanol, ethyl acetate) based on screening results. A typical starting ratio is 5-10 mL of solvent per gram of crude product.

  • Heat the mixture with stirring until all solids are completely dissolved.

  • Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour). A programmable cooling bath is ideal.

  • At a temperature where the solution is just supersaturated, add seed crystals (1-2% w/w) of high-purity product. This step is critical for controlling crystal size and form.[14]

  • Continue the slow cooling to the final temperature (e.g., 0-5°C).

  • Hold the slurry at the final temperature for at least 2-4 hours to allow for complete crystallization.

  • Filter the crystals and wash the cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Dry the purified crystals under vacuum at a temperature well below the melting point.

  • Verification: Analyze the final product for chemical purity (>99.5%) and chiral purity by HPLC.

Protocol 4.4: Purity Enhancement via Slurry Washing

Objective: To remove surface-adsorbed impurities or residual mother liquor from an already crystallized product.

Methodology:

  • Place the crystallized product in a flask.

  • Add a solvent in which the product is very poorly soluble but in which the impurities have some solubility (e.g., heptane or methyl tert-butyl ether might be candidates). Use enough solvent to create a stirrable slurry (e.g., 3-5 mL/g).

  • Agitate the slurry at a controlled temperature (ambient or slightly below) for 1-4 hours. This washes impurities from the crystal surfaces.[3]

  • Filter the solid product, wash with a small amount of fresh, cold solvent, and dry under vacuum.

  • Verification: Compare the purity of the slurried product with the starting material. This technique is most effective for removing impurities located on the crystal surface.[3]

Data & Visualization

Table 1: Solvent Selection Guide for Crystallization
SolventBoiling Point (°C)PolarityKey Characteristics & Safety Notes
Isopropanol (IPA) 82Polar ProticOften a good choice for morpholine derivatives. Forms hydrogen bonds. Flammable.
Ethyl Acetate 77Polar AproticGood balance of polarity. Can form solvates. Flammable.
Acetonitrile 82Polar AproticHigh dissolving power. Can be difficult to remove completely. Toxic.
Toluene 111Non-polarGood for dissolving non-polar impurities. Higher boiling point. Flammable, toxic.
Heptane / Hexane 98 / 69Non-polarOften used as anti-solvents. Poor dissolving power for the product. Flammable.
Water 100Polar ProticUnlikely to be a good single solvent due to the ester group (hydrolysis risk) and benzyl group (low solubility). May be used as an anti-solvent with a water-miscible solvent like IPA.[18]
Mechanisms of Impurity Incorporation During Crystallization

Understanding how impurities get trapped is the first step to preventing it. The primary mechanisms are inclusions, adsorption, and substitution.[3][19]

G cluster_0 Crystal Lattice p1 p2 p1->p2 p5 p1->p5 p3 p2->p3 p6 p2->p6 p4 p3->p4 p7 p3->p7 p4->p1 p8 p4->p8 p5->p6 p9 S p5->p9 p6->p7 p10 p6->p10 p7->p8 p11 p7->p11 p8->p5 p12 p8->p12 p9->p10 lab3 Substitution (Lattice Incorporation) p10->p11 p11->p12 p12->p9 imp_sol1 Impurity imp_sol1->p4 Attaches to Surface imp_sol2 Mother Liquor imp_sol2->p6 Fast Growth Traps Liquid lab1 Inclusion (Trapped Mother Liquor) lab2 Adsorption (Surface Contamination)

Caption: Mechanisms of impurity incorporation into a growing crystal.

References

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystalliz
  • Recrystalliz
  • Morpholine - Analytical Method. OSHA.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Deriv
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). OSHA.
  • Recrystallization of Drugs — Effect on Dissolution R
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Different analytical methods of estimation of morpholine or its derivatives.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • The influence of impurities and solvents on crystallization.
  • (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. Appchem.
  • Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers.
  • Lab Procedure: Recrystalliz
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Pharmaceutical Crystalliz
  • Enantioselective control in chiral crystallization of ethylenediamine sulfate using optical trapping with circularly polarized laser beams. The Journal of Chemical Physics.
  • Crystallization of Chiral Molecules.
  • (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. NextSDS.
  • Chiral co-crystallization for enantiomer separ
  • COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES. Repositorio Institucional da Unicamp.
  • (R)-(4-benzyl-morpholin-3-yl)-acetic acid methyl ester/CAS:917572-30-6. HXCHEM.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. IUCr.
  • Morpholin-3-yl-acetic acid benzyl ester — Chemical Substance Inform
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses.
  • Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. PubMed.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI.
  • WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.

Sources

Handling moisture sensitivity of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS 917572-30-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the quality of your results by addressing potential challenges related to its storage, handling, and use.

Section 1: Troubleshooting Guide

Unexpected results can be a significant setback in any research endeavor. This section addresses common issues encountered when working with (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, with a focus on problems arising from its sensitivity to moisture.

Issue 1: Inconsistent or Low Reaction Yields

Question: My reaction yields are significantly lower than expected, or the reaction is failing to go to completion. I suspect an issue with the starting material. What could be the cause?

Answer:

The most probable cause for diminished yields when using (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is the degradation of the compound due to moisture exposure. The ester functional group is susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester back into its constituent carboxylic acid and methanol.[2] This hydrolysis is often catalyzed by trace amounts of acid or base.[2]

Troubleshooting Workflow:

  • Verify Reagent Integrity: Before starting your reaction, it is crucial to confirm the purity of your (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

    • ¹H NMR Spectroscopy: This is a rapid and effective method to check for hydrolysis.[3] The presence of a new carboxylic acid proton signal and a methanol singlet, along with a decrease in the integration of the methyl ester peak, are clear indicators of degradation.

    • Karl Fischer Titration: For a quantitative measure of water content in your starting material or solvents, Karl Fischer titration is the gold standard.[4][5] This technique can detect trace amounts of water, helping you identify the source of contamination.[5][6]

  • Ensure Anhydrous Reaction Conditions:

    • Solvent Purity: Use freshly dried solvents. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time.[7] It is best practice to dry your solvents using appropriate methods, such as distillation from a drying agent or passing them through an activated alumina column.[8][9]

    • Inert Atmosphere: All manipulations of the compound and the reaction setup should be performed under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.[10][11] This is typically achieved using a Schlenk line or a glovebox.[12]

  • Proper Glassware Preparation:

    • Drying Glassware: All glassware must be rigorously dried before use. This can be done by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[13][14] Allow the glassware to cool to room temperature under a stream of inert gas.[14]

dot

Troubleshooting_Yield start Low or No Yield check_reagent 1. Verify Reagent Integrity ¹H NMR for hydrolysis Karl Fischer for H₂O content start->check_reagent Suspect starting material check_conditions 2. Ensure Anhydrous Conditions Use freshly dried solvents Work under inert atmosphere check_reagent->check_conditions Reagent is pure solution Problem Resolved: Proceed with Reaction check_reagent->solution Reagent degraded (Source new material) check_glassware 3. Prepare Glassware Properly Oven-dry or flame-dry Cool under inert gas check_conditions->check_glassware Conditions are anhydrous check_conditions->solution Contamination found (Improve technique) check_glassware->solution Glassware is dry

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Appearance of an Unexpected Byproduct

Question: I am observing an unexpected peak in my NMR/LC-MS that corresponds to the molecular weight of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid. Why is this happening?

Answer:

The appearance of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid is a direct result of the hydrolysis of the methyl ester.[15] This can occur at several stages:

  • During Storage: Improper storage of the starting material without adequate protection from atmospheric moisture.

  • During Reaction Setup: Introduction of moisture from solvents, reagents, or the atmosphere while setting up the experiment.

  • During Workup: If the reaction workup involves aqueous solutions and the reaction has not gone to completion, the unreacted ester may hydrolyze, especially if the conditions are acidic or basic.

Preventative Measures:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator containing a drying agent like silica gel or Drierite.[7] For long-term storage, consider a freezer to slow down any potential degradation pathways.[16]

  • Handling: Use inert atmosphere techniques, such as those employing a Schlenk line or a glovebox, for all transfers of the solid or its solutions.[10][12]

  • Reaction Quenching and Workup: If possible, perform the aqueous workup at a neutral pH and at low temperatures to minimize hydrolysis of any remaining starting material.

ConditionRecommended ActionRationale
Storage Store in a desiccator under inert gas (Ar or N₂).[7][16]Prevents exposure to atmospheric moisture.
Solvent Quality Use freshly distilled/dried solvents.[8]Commercial anhydrous solvents can absorb water over time.
Reaction Setup Assemble and run reactions under an inert atmosphere.[11]Excludes moisture and oxygen from the reaction environment.
Glassware Oven or flame-dry all glassware immediately before use.[14]Removes adsorbed water from glass surfaces.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical handling and use of (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

Q1: What is the primary mechanism of moisture sensitivity for this compound?

A1: The primary mechanism is the hydrolysis of the methyl ester functional group. In the presence of water, the ester can be cleaved to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[2]

Q2: How can I quantitatively determine the water content in my sample or solvent?

A2: Karl Fischer titration is the most accurate and widely used method for determining trace amounts of water in a sample.[4][5] It is a highly specific method for water and can provide results in parts-per-million (ppm).[17] There are two main types: volumetric and coulometric. The coulometric method is particularly suited for very low water content.[17][18]

Q3: What are the best practices for storing (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester?

A3: To ensure the long-term stability of the compound, it should be stored in a cool, dry place. The ideal storage is in a desiccator over a drying agent (e.g., silica gel, calcium chloride) and under an inert atmosphere (argon or nitrogen).[7][16] For extended periods, storage in a freezer (-20 °C) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[16]

Q4: Can I use "anhydrous" solvents directly from the bottle?

A4: While commercial anhydrous solvents have very low water content when new, they can readily absorb moisture from the air each time the bottle is opened.[7] For highly moisture-sensitive reactions, it is best practice to further dry the solvent immediately before use. This can be achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or by passing the solvent through a column of activated alumina.[8][9]

Q5: What is the proper technique for transferring the solid compound?

A5: The transfer should be done in a controlled environment to minimize exposure to air.

  • In a Glovebox: This is the ideal method. You can weigh and transfer the solid in an inert atmosphere.[12]

  • On a Schlenk Line: If a glovebox is not available, you can perform the transfer under a positive pressure of inert gas. Briefly remove the stopper from your reaction flask while maintaining a strong flow of inert gas to prevent air from entering.

dot

Inert_Handling cluster_prep Preparation cluster_transfer Reagent Transfer dry_glassware 1. Oven/Flame-Dry Glassware assemble_hot 2. Assemble Glassware Hot dry_glassware->assemble_hot flush_inert 3. Flush with Inert Gas assemble_hot->flush_inert glovebox Ideal: Weigh in Glovebox flush_inert->glovebox schlenk Alternative: Transfer under Positive Inert Gas Flow flush_inert->schlenk add_solvent 4. Add Anhydrous Solvent via Syringe glovebox->add_solvent schlenk->add_solvent run_reaction 5. Run Reaction under Inert Gas Balloon/Manifold add_solvent->run_reaction

Caption: Key steps for handling under an inert atmosphere.

Section 3: Experimental Protocols

Protocol 1: Drying an Organic Solvent (e.g., Dichloromethane) with Calcium Hydride

This protocol is for preparing a small batch of anhydrous dichloromethane for immediate use.

Materials:

  • Round-bottom flask with a still head, condenser, and receiving flask (all oven-dried)

  • Calcium hydride (CaH₂)

  • Dichloromethane (reagent grade)

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed. Flame-dry the entire apparatus under vacuum and then allow it to cool under a positive pressure of inert gas.

  • Add Drying Agent: To the distillation flask, add calcium hydride (approx. 5-10 g per 1 L of solvent).

  • Add Solvent: Add the dichloromethane to the distillation flask.

  • Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas for at least one hour. This allows the calcium hydride to react with any dissolved water.

  • Distillation: Slowly distill the solvent, collecting the distillate in the receiving flask under an inert atmosphere. Do not distill to dryness.

  • Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.[8][19]

Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the basic steps for setting up a moisture-sensitive reaction.

Materials:

  • Schlenk flask (oven-dried)

  • Rubber septum

  • Inert gas balloon or connection to a Schlenk line

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Prep: Take a hot, oven-dried Schlenk flask containing a magnetic stir bar and immediately cap it with a rubber septum. Secure the septum with a wire or clamp.[14][20]

  • Inerting the Flask: Insert a needle connected to the inert gas line (or an inert gas-filled balloon) through the septum. Insert a second, "exit" needle to allow air to be displaced.[13][20] Flush the flask with inert gas for 5-10 minutes.[20]

  • Adding Solids: If using a glovebox, weigh and add (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester to the flask inside the glovebox before sealing. If not, quickly remove the septum under a strong positive flow of inert gas, add the solid, and immediately reseal the flask.

  • Adding Solvents/Liquid Reagents: Use a dry, inert-gas flushed syringe to transfer anhydrous solvents or liquid reagents into the reaction flask through the septum.[13][20][21]

  • Maintaining Atmosphere: Once all reagents are added, remove the exit needle. Keep the flask under a slight positive pressure of inert gas (e.g., using a balloon or a bubbler system) for the duration of the reaction.[14]

References

  • Holm, R. T. ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Fiveable. Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • Lisa Nichols. Inert Atmosphere, with no O2. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Lisa Nichols. Inert Atmosphere. YouTube. [Link]

  • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. [Link]

  • Chemistry LibreTexts. Drying Solvents. [Link]

  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • That Chemist. How to Best Dry Solvents. YouTube. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Burfield, D. R.; Smithers, R. H. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Clark, J. Hydrolysing Esters. Chemguide. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Taylor & Francis Online. Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications. [Link]

  • PubMed. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways. [Link]

  • Bender, M. L. The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society. [Link]

  • ResearchGate. A Method Based on 1H NMR Spectral Data Useful to Evaluate the Hydrolysis Level in Complex Lipid Mixtures. [Link]

  • AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • NextSDS. (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. [Link]

  • Appchem. (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. [Link]

  • Constant Systems. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). [Link]

  • Semantic Scholar. NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. [Link]

  • NextSDS. Morpholin-3-yl-acetic acid benzyl ester. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Enantiomeric Excess Determination of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric purity of chiral drug substances.[2][3]

This guide focuses on establishing and validating robust High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6), a chiral morpholine derivative.[4][5] The objective is to provide researchers and drug development professionals with a practical, in-depth comparison of two distinct chiral separation strategies, grounded in established validation principles set forth by the International Council for Harmonisation (ICH).[6][7][8][9] We will not only present protocols but also delve into the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy approach.

The Foundation: Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by creating a chiral environment where the two enantiomers can interact differently. This is accomplished using a Chiral Stationary Phase (CSP). The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective separation, a sufficient difference in the stability of these complexes is required, which typically arises from a combination of at least three simultaneous interactions (the "three-point interaction model").[10][11] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.

The target molecule, with its secondary amine, ester group, and aromatic benzyl moiety, possesses multiple points for such interactions. This makes polysaccharide-based CSPs, known for their broad enantiorecognition capabilities, an excellent starting point for method development.[12][13]

Comparative Methodologies: Normal-Phase vs. Polar Organic Mode

We will develop and compare two distinct methods to illustrate how changes in the mobile phase and column chemistry can be leveraged to achieve optimal separation.

Method A: Normal-Phase Chromatography on a Coated Polysaccharide CSP
  • Scientific Rationale: Normal-phase chromatography, using a non-polar mobile phase and a polar stationary phase, is a classic and powerful approach for chiral separations. The use of a coated amylose-based CSP, such as CHIRALPAK® AS-H, provides a well-established platform for separating a wide range of racemates.[1][14] The primary interactions governing separation in this mode are hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide backbone. The alcohol modifier in the mobile phase is crucial; it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

  • Experimental Protocol:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: CHIRALPAK® AS-H (amylose tris(S)-α-methylbenzylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

      • Causality: TFA is added to suppress the basicity of the morpholine nitrogen, improving peak shape and preventing undesirable interactions with the silica support.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase.

Method B: Polar Organic Mode on an Immobilized Polysaccharide CSP
  • Scientific Rationale: Immobilized CSPs, such as CHIRALPAK® IA, represent a significant advancement, allowing for the use of a much broader range of solvents without damaging the stationary phase.[15] This enables the use of "polar organic" mode, employing solvents like methanol or acetonitrile. This mode can offer different selectivity compared to normal-phase and is often faster due to the lower viscosity of the mobile phases. For our target analyte, using 100% methanol can promote different interactions, potentially leading to a different elution order or improved resolution.

  • Experimental Protocol:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol / Diethylamine (DEA) (100:0.1, v/v).

      • Causality: In this mode, a basic additive like DEA is often used for basic compounds to improve peak shape and efficiency.[15]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase.

The Core Directive: A Comprehensive Validation Protocol

Validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[7][8] For determining enantiomeric excess, the undesired enantiomer is treated as a specific impurity. The validation will be performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[6][9][16]

Validation_Workflow cluster_prep Preparation cluster_params Validation Parameters cluster_report Finalization Prep Prepare Standards: - Racemic Mixture (50:50) - (R)-Enantiomer (API) - Spiked Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: High-level workflow for HPLC method validation.
Specificity (Selectivity)
  • Definition: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.[7][16] For this method, it is the demonstration that the peak for the (S)-enantiomer is well-resolved from the peak for the main (R)-enantiomer.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution of the pure (R)-enantiomer (the API).

    • Inject a solution of the racemic mixture (approx. 50:50 R/S).

    • Demonstrate baseline separation between the two enantiomer peaks in the racemate chromatogram.

  • Acceptance Criterion: The resolution (Rs) between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.

Linearity and Range
  • Definition: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Protocol (for the (S)-enantiomer):

    • Prepare a stock solution of the racemic mixture.

    • Create a series of at least five calibration standards by spiking the pure (R)-enantiomer with the racemate to achieve concentrations of the (S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).

    • Inject each standard in triplicate.

    • Plot the mean peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.998.

    • The y-intercept should be insignificant compared to the response at the highest concentration.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Definition: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[7]

  • Protocol:

    • Based on Signal-to-Noise Ratio (S/N): Prepare solutions of decreasing concentrations of the (S)-enantiomer and inject them. Determine the concentration at which the S/N ratio is approximately 10 for LOQ and 3 for LOD.

    • Based on the Calibration Curve: Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

  • Acceptance Criterion: The LOQ must be at or below the reporting threshold for the impurity.

Accuracy
  • Definition: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is determined by recovery studies.

  • Protocol:

    • Prepare samples of the pure (R)-enantiomer spiked with the (S)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer at each level.

  • Acceptance Criterion: The mean recovery should be within 90.0% to 110.0% for each level.

Precision
  • Definition: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies.

  • Acceptance Criterion: The RSD for the area of the (S)-enantiomer should be ≤ 10.0%.

Robustness
  • Definition: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Prepare a system suitability solution (racemate) and a test sample (spiked at 100% of the specification limit).

    • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (e.g., ± 2% of the organic modifier).

  • Acceptance Criterion: The resolution between enantiomers should remain ≥ 2.0, and the result of the test sample should not deviate significantly from the nominal value.

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Resolution Resolution ≥ 2.0 Specificity->Resolution ensures Linearity Linearity (R² ≥ 0.998) LOQ LOQ Linearity->LOQ helps calculate Range Range Linearity->Range defines Robustness Robustness Accuracy Accuracy (90-110% Recovery) Accuracy->LOQ must be proven at Precision Precision (RSD ≤ 10%) Precision->LOQ must be proven at Range->Accuracy Range->Precision SST System Suitability (SST) Robustness->SST informs limits for

Caption: Logical relationships between key validation parameters.

Comparative Performance Data Summary

The following tables summarize the expected performance data from the validation of Method A and Method B.

Table 1: System Suitability and Specificity

Parameter Method A (Normal-Phase) Method B (Polar Organic) Acceptance Criterion
Retention Time (R)-enantiomer ~ 8.5 min ~ 6.2 min Report
Retention Time (S)-enantiomer ~ 10.1 min ~ 7.5 min Report

| Resolution (Rs) | 2.8 | 2.4 | ≥ 2.0 |

Table 2: Validation Data Comparison

Parameter Method A (Normal-Phase) Method B (Polar Organic) Acceptance Criterion
Linearity (R²) 0.9995 0.9991 ≥ 0.998
Range 0.05% - 0.75% 0.05% - 0.75% LOQ to 150% of spec
LOD (S/N) 0.015% 0.018% Report
LOQ (S/N) 0.05% 0.06% ≤ Specification Limit
Accuracy (% Recovery) 98.5% - 103.2% 97.9% - 104.5% 90.0% - 110.0%
Precision (Repeatability RSD) 2.5% 3.1% ≤ 10.0%

| Intermediate Precision (RSD) | 3.8% | 4.5% | ≤ 10.0% |

Discussion: Choosing the Right Method

Both Method A and Method B are proven to be valid, suitable, and reliable for their intended purpose. The choice between them depends on specific laboratory constraints and objectives.

  • Method A (Normal-Phase) demonstrates slightly superior performance with higher resolution and better precision. This method would be the preferred choice for a final Quality Control (QC) release method where robustness and accuracy are paramount. However, it uses n-hexane, which is a more hazardous solvent, and has a longer run time.

  • Method B (Polar Organic) offers a significantly faster analysis time and utilizes a greener solvent (methanol). While its precision and resolution are slightly lower than Method A, they are still well within acceptable limits. This method is an excellent alternative and would be highly suitable for in-process controls or high-throughput screening environments where speed is a key factor. The use of an immobilized column also provides greater flexibility for future method development with other solvents.[15]

Conclusion

This guide has presented a comprehensive comparison of two fully validated HPLC methods for the determination of the enantiomeric excess of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester. By grounding our protocols in the authoritative principles of the ICH Q2 guidelines, we have established a trustworthy framework for analysis. The detailed experimental steps, coupled with explanations of the scientific causality behind them, empower researchers to not only replicate these methods but also to adapt them confidently for other chiral molecules. Ultimately, the selection of an optimal method requires a balanced consideration of performance, speed, and environmental impact, and both the normal-phase and polar organic approaches offer valid and robust solutions.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42. [Link]

  • Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(19), 6599. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1332. [Link]

  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Patel, K. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Zhang, T., et al. (2021). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Advances, 11(54), 34221-34229. [Link]

  • Subrahmanyam, P., & Sravani, A. (2016). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • Wernig, D. (2022). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]

  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. Chiral Technologies Europe. [Link]

  • NextSDS. (n.d.). (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. NextSDS. [Link]

  • Gajdošová, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 148-154. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1694. [Link]

  • ResearchGate. (2012). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Murata, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 496-505. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Liu, Y., & Dodbiba, A. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 755-773. [Link]

  • Mitchell, D., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 307-313. [Link]

  • Li, X., et al. (2025). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Nature Communications, 16, 1234. [Link]

  • Johnson, J. A., et al. (2007). U.S. Patent No. 7,294,623. U.S.
  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]

Sources

A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently integrated into a vast array of pharmaceuticals and biologically active compounds.[1] Its unique physicochemical properties, such as enhanced metabolic stability, aqueous solubility, and the ability to cross the blood-brain barrier, make it a highly desirable building block in medicinal chemistry. (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a key chiral intermediate, where the precise control of the stereocenter at the C3 position is paramount for therapeutic efficacy and safety. Asymmetric catalysis stands as the most efficient and atom-economical strategy to access such enantiomerically pure morpholine derivatives, avoiding the drawbacks of classical resolution methods.[1][2]

This guide provides a comparative analysis of leading chiral catalyst systems for the production of (R)-3-substituted morpholines, with a focus on asymmetric hydrogenation and transfer hydrogenation methods. We will delve into the performance of Ruthenium, Rhodium, and Iridium-based catalysts, present supporting experimental data, and offer detailed protocols to aid researchers in their synthetic endeavors.

Catalytic Strategies: Asymmetric Hydrogenation as the Keystone

The most direct and effective route to chiral morpholines involves the asymmetric reduction of a prochiral precursor, typically a cyclic enamine or imine.[2][3] Among the various asymmetric reduction techniques, transition-metal-catalyzed hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) have proven to be exceptionally robust, offering high enantioselectivity and yields.[3][4] The choice of metal center (commonly Ru, Rh, or Ir) and the architecture of the chiral ligand are the critical determinants of reaction success.[5]

A particularly elegant and efficient strategy for synthesizing 3-substituted morpholines is a one-pot tandem sequence involving an initial hydroamination to form a cyclic imine intermediate, followed by an in-situ asymmetric reduction.[6][7][8] This approach minimizes purification steps and improves overall process efficiency.

Comparative Analysis of Leading Chiral Catalyst Systems

The selection of an optimal catalyst system is contingent upon the specific substrate and desired process conditions. Below, we compare the performance of Ruthenium, Rhodium, and Iridium catalysts, which are the most widely used for this class of transformation.[5]

Ruthenium-Based Catalysts: The Power of Transfer Hydrogenation

Ruthenium catalysts, particularly the Noyori-Ikariya type, have demonstrated exceptional efficacy in the asymmetric transfer hydrogenation (ATH) of cyclic imines.[6][7] This approach is highly practical as it often uses readily available hydrogen donors like formic acid or isopropanol instead of high-pressure hydrogen gas.

Key Catalyst System: RuCl

This catalyst has been successfully applied in a tandem hydroamination/ATH sequence to produce a variety of enantioenriched 3-substituted morpholines.[7][8] The reaction proceeds with outstanding enantioselectivity, consistently delivering >95% ee.[6][8]

Mechanistic Insight: The high degree of stereocontrol is attributed to a crucial hydrogen-bonding interaction between the ether oxygen of the cyclic imine substrate and the N-H group of the chiral Ts-DPEN ligand on the ruthenium center.[7][8] This interaction locks the substrate into a specific orientation for hydride delivery, dictating the absolute stereochemistry of the product.

Ruthenium-Catalyzed ATH Cycle cluster_0 Catalytic Cycle Ru_Precatalyst [Ru(II)] Precatalyst RuCl(S,S)-Ts-DPEN Active_RuH Active [Ru(II)-H] Hydride Ru_Precatalyst->Active_RuH Base, H-Donor (e.g., HCOOH) Transition_State Substrate Coordination (H-Bonding Interaction) Active_RuH->Transition_State Cyclic Imine Substrate Product_Release Product Release (R)-Morpholine Transition_State->Product_Release Hydride Transfer Product_Release->Ru_Precatalyst Regeneration

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Rhodium-Based Catalysts: The Standard for Asymmetric Hydrogenation

Rhodium complexes, paired with chiral bisphosphine ligands, are the gold standard for the asymmetric hydrogenation (AH) of functionalized olefins, including enamides and enamines.[9][10] These systems typically operate under hydrogen pressure and are known for their high activity and exceptional enantioselectivity, often exceeding 99% ee.[1]

Key Catalyst Systems: [Rh(COD)2]BF4 with chiral bisphosphine ligands such as SKP-Phos, PennPhos, or Me-DuPhos.[1][9]

While direct application to the specific precursor of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is less documented in readily available literature, their performance with structurally similar N-acyl enamines makes them a compelling alternative. The N-acyl group is often considered essential for chelation with the rhodium center, which ensures high reactivity and stereocontrol.[11]

Iridium-Based Catalysts: Versatility for Challenging Substrates

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized imines.[5][12] They often succeed where Rhodium or Ruthenium catalysts show lower reactivity or selectivity. The use of an iodine additive is frequently required to generate the active catalytic species.[12]

Key Catalyst Systems: [Ir(COD)Cl]2 with chiral bisphosphine ligands (e.g., BINAP) or hybrid ligands like (Phosphoramidite, Olefin) ligands.[12][13][14]

Iridium-catalyzed systems have been used to hydrogenate a wide range of N-heterocycles, such as quinolines and pyrimidines, with excellent enantioselectivity.[12][15] This makes them a promising area of investigation for the synthesis of the target morpholine derivative, especially if the corresponding cyclic imine proves to be a less reactive substrate for Ru or Rh systems.

Data Summary: Catalyst Performance Comparison

The following table summarizes representative performance data for the discussed catalyst families in the synthesis of chiral amines and morpholines via asymmetric (transfer) hydrogenation.

Catalyst System (Metal/Ligand)Substrate TypeYield (%)ee (%)Key Conditions & Reference
RuCl Cyclic Imine (Morpholine Precursor)Good (>80%)>95% One-pot tandem hydroamination/ATH; HCOOH/NEt3 as H-source.[6][7][8]
[Rh(COD)₂]BF₄ / SKP-Phos Cyclic Enamine (Oxazine)>99%>99% 50 atm H₂, CH₂Cl₂.[1]
[Rh(I)] / (S)-Spiro Phosphonite N,N-dialkyl Enamine~100%up to 99% 10 atm H₂, THF.[11]
[Ir(COD)Cl]₂ / Bisphosphine / I₂ 2-Substituted QuinolinesHighup to 96% 50 atm H₂, Toluene.[12]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the most effective and well-documented synthetic route.

Protocol 1: One-Pot Tandem Synthesis of 3-Substituted Morpholines via Ti-Hydroamination and Ru-ATH

This protocol is adapted from the highly efficient method developed by Schafer et al. and is ideal for producing enantioenriched 3-substituted morpholines.[7][8]

Experimental_Workflow cluster_workflow One-Pot Tandem Reaction Workflow start Start: Aminoalkyne Substrate step1 Step 1: Ti-Catalyzed Hydroamination (e.g., Ti(NMe₂)₄, 65-110 °C) start->step1 intermediate Intermediate: Cyclic Imine (Not Isolated) step1->intermediate step2 Step 2: Ru-Catalyzed ATH (RuCl[(S,S)-Ts-DPEN](p-cymene), HCOOH/NEt₃, RT) intermediate->step2 product Final Product: (R)-3-Substituted Morpholine step2->product

Caption: Workflow for the one-pot tandem synthesis of chiral morpholines.

Step-by-Step Procedure:

  • Reaction Setup (In a Glovebox):

    • To a dry Schlenk tube equipped with a stir bar, add the aminoalkyne precursor substrate.

    • Add the titanium hydroamination catalyst (e.g., Ti(NMe₂)₄, ~5 mol%).

    • Add anhydrous, degassed toluene as the solvent.

  • Hydroamination (Cyclic Imine Formation):

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture (typically between 65-110 °C) and monitor the reaction by GC-MS or TLC until full consumption of the starting material is observed.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation (ATH):

    • In a separate Schlenk tube (in a glovebox), prepare the ATH catalyst solution by dissolving RuCl (~1-2 mol%) in the chosen solvent (e.g., CH₂Cl₂ or MeOH).

    • Prepare the hydrogen source by mixing formic acid and triethylamine (e.g., 5:2 azeotrope).

    • Transfer the Ru-catalyst solution and the formic acid/triethylamine mixture to the cooled reaction vessel containing the crude cyclic imine.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the reduction of the imine.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantiomerically enriched (R)-3-substituted morpholine.

Protocol 2: General Procedure for Asymmetric Hydrogenation (AH)

This protocol provides a general framework for performing asymmetric hydrogenation using a Rhodium or Iridium catalyst with gaseous hydrogen.

Step-by-Step Procedure:

  • Catalyst Preparation (In a Glovebox):

    • To a dried Schlenk tube, add the chiral ligand (e.g., a bisphosphine, ~1.1 mol eq. to metal) and the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, 1 mol eq.).

    • Add an anhydrous, degassed solvent (e.g., THF, CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[1]

  • Reaction Setup:

    • In a separate dried Schlenk tube or directly in a high-pressure autoclave, dissolve the prochiral substrate (e.g., cyclic enamine) in the reaction solvent.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • If using an autoclave, seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).[1][11]

    • Stir the reaction at the specified temperature until hydrogen uptake ceases or the reaction is complete by analytical monitoring.

  • Work-up:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the final chiral product.

Conclusion and Outlook

For the synthesis of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester and related 3-substituted morpholines, the tandem Ti-catalyzed hydroamination followed by Ru-catalyzed asymmetric transfer hydrogenation with a Noyori-Ikariya type catalyst represents the most efficient, practical, and highly enantioselective method reported to date.[7][8] This one-pot procedure offers high yields and exceptional enantiomeric excesses (>95% ee), making it highly suitable for both academic research and process development.[6]

While classic Rhodium-based asymmetric hydrogenation catalysts are exceptionally effective for N-acyl enamines, they may require substrate modification for optimal performance in this specific context.[11] Iridium catalysts serve as a powerful alternative for more challenging imine substrates and warrant consideration if other systems fail.[5] The mechanistic understanding that hydrogen-bonding interactions are key for high stereocontrol in the Ru-catalyzed system provides a rational basis for catalyst selection and future ligand design.[7]

References

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., & Rutjes, F. P. J. T. (2004).
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Hu, X.-P., Zheng, Z., & Zhang, Z. (2006). Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Journal of the American Chemical Society, 128(32), 10594–10599.
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic-chemistry.org.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2025). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.
  • Carretero, J. C., & Guijarro, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(4), 2104–2207.
  • Mthembu, S. J., El-Marghany, M. R., & El-Faham, A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Organic Chemistry Portal. (n.d.).
  • Li, T.-R., Lu, H., & Li, X. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325.
  • Wang, Y., et al. (2021). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 8(1), 58-63.
  • Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3405-3434.
  • Thomson, R. J., & Miller, S. J. (2010). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Journal of Organic Chemistry, 75(21), 7445–7448.
  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. The Journal of Organic Chemistry, 74(7), 2780–2787.
  • Monti, C., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry – A European Journal, 18(4), 1173-1184.
  • Jing, Y., et al. (2020). Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines. Science, 368(6495), 1098-1102.
  • Wang, Z., et al. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Journal of the American Chemical Society, 147(8), 3456-3467.
  • Tanpure, S. D., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491.
  • Li, W., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8829–8834.
  • NextSDS. (n.d.). (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER. NextSDS.com.
  • Wang, Y., et al. (2021). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 8(1), 58-63.
  • ResearchGate. (n.d.). Ir-catalyzed asymmetric hydrogenation of the N-benzyl-4-substituted pyrimidinium salts.
  • BLDpharm. (n.d.). (R)-4-Benzyl-3-morpholinecarboxylic Acid. BLDpharm.com.
  • Semantic Scholar. (n.d.). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. Semantic Scholar.
  • Kim, M., & Krische, M. J. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(9), 2657–2672.
  • Kim, M., & Krische, M. J. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(9), 2657–2672.
  • BenchChem. (2025).
  • Li, X. (2019). Rh(III)-Catalyzed Asymmetric Synthesis of Axially Chiral Biindolyls by Merging C-H Activation and Nucleophilic Cyclization.
  • ResearchGate. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects.
  • RWTH Publications. (n.d.). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am.
  • Iftitahiyah, N., et al. (2019). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences, 23(3), 524-533.

Sources

Stereochemical Impact on Efficacy: (R)- vs. (S)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive and immunomodulatory therapeutics, the morpholine ring serves as a privileged scaffold, offering an optimal balance of lipophilicity, aqueous solubility, and metabolic stability[1]. Specifically, (4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a critical chiral building block (synthon) used in the synthesis of complex active pharmaceutical ingredients (APIs), including Sphingosine-1-phosphate receptor 1 (S1P1) agonists and Neurokinin-1 (NK1) receptor antagonists[2].

This guide objectively compares the biological and pharmacological outcomes of utilizing the (R)-enantiomer (CAS: 917572-30-6) versus its (S)-enantiomer counterpart. Because the C3 stereocenter dictates the 3D spatial trajectory of the entire molecule within highly selective G-protein coupled receptor (GPCR) binding pockets, selecting the correct enantiomer is not merely a matter of yield—it is the fundamental determinant of biological activity[3].

Structural & Mechanistic Causality: Why the C3 Stereocenter Matters

The morpholine core naturally adopts a chair conformation to minimize steric strain. The bulky N-benzyl protecting group and the C3-acetic acid methyl ester substituent compete for equatorial positioning.

When this intermediate is subjected to stereoretentive downstream synthesis to form a final API, the absolute configuration at the C3 position—either (R) or (S)—projects the pharmacophore into distinct spatial vectors.

  • (R)-Enantiomer (Eutomer Synthon): In targeted GPCRs like S1P1, the (R)-configuration aligns the acetic acid derivative perfectly within the hydrophobic transmembrane binding pocket, allowing critical hydrogen bonding with specific arginine or serine residues[2].

  • (S)-Enantiomer (Distomer Synthon): The inverted stereocenter causes a severe steric clash with the receptor walls, preventing the core morpholine nitrogen from interacting with the receptor's acidic anchor points, rendering the resulting molecule biologically inert.

G API (R)-Enantiomer Derived API (High Affinity Ligand) GPCR GPCR Target (e.g., S1P1 Receptor) API->GPCR Stereospecific Binding GProtein G-Protein Complex (Gαi/o) GPCR->GProtein Activation Effector Effector Enzyme (Adenylate Cyclase Inhibition) GProtein->Effector Signal Transduction Response Biological Response (Immunomodulation) Effector->Response Cellular Output

Fig 1. Mechanism of action for (R)-enantiomer derived APIs targeting GPCR pathways.

Comparative Biological Activity Profile

To isolate the variable of stereochemistry, the following data represents the pharmacological profile of a prototypical S1P1 receptor agonist synthesized stereoretentively from either the (R)- or (S)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester[2].

Pharmacological Parameter(R)-Enantiomer Derived API (Eutomer)(S)-Enantiomer Derived API (Distomer)Analytical Methodology
Target Binding Affinity ( Ki​ ) 1.2 nM (High Affinity)> 10,000 nM (No Affinity)Radioligand Binding Assay
Functional Activity ( EC50​ ) 4.5 nM (Potent Agonist)N/A (Inactive)cAMP HTRF Assay
Off-Target Binding ( Ki​ S1P3) > 5,000 nM (Highly Selective)> 5,000 nMRadioligand Binding Assay
Plasmatic Stability ( t1/2​ ) > 120 min> 120 minLC-MS/MS

Data Insight: The stereocenter exclusively drives pharmacodynamics (receptor binding and functional activation) rather than pharmacokinetics (plasmatic stability). The (R)-enantiomer is the essential building block for therapeutic efficacy[3].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of these enantiomers requires a two-phase workflow: first, the rigorous separation and validation of the chiral synthons, followed by the biological evaluation of the synthesized APIs.

G Racemate Racemic (4-Benzyl-morpholin-3-yl)- acetic acid methyl ester ChiralHPLC Chiral HPLC Resolution (Amylose-based stationary phase) Racemate->ChiralHPLC REnant (R)-Enantiomer (Eutomer Synthon) ChiralHPLC->REnant Peak 1 (ee >99%) SEnant (S)-Enantiomer (Distomer Synthon) ChiralHPLC->SEnant Peak 2 (ee >99%) APISynthR Stereoretentive API Synthesis (e.g., S1P1 Agonist) REnant->APISynthR APISynthS Stereoretentive API Synthesis (e.g., S1P1 Agonist) SEnant->APISynthS BioAssay In Vitro Biological Assay (Receptor Binding & Functional) APISynthR->BioAssay APISynthS->BioAssay

Fig 2. Workflow for the chiral resolution and biological evaluation of morpholine enantiomers.

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Causality: Preparative chiral resolution is performed prior to API synthesis to prevent the costly late-stage separation of complex diastereomers.

  • System Suitability Validation: Inject a reference standard of the racemic mixture onto an analytical chiral column (e.g., Daicel Chiralpak AD-H). Verify that the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . This self-validates the column's resolving power before committing bulk material[4].

  • Preparative Separation: Dissolve the racemic (4-Benzyl-morpholin-3-yl)-acetic acid methyl ester in the mobile phase (typically Hexane/Isopropanol 80:20 v/v). Inject onto the preparative Chiralpak AD-H column at a controlled flow rate.

  • Fraction Collection & Verification: Collect Peak 1 and Peak 2. Re-inject an aliquot of each fraction onto the analytical column.

  • Acceptance Criteria: Proceed to API synthesis only if the enantiomeric excess ( ee ) is > 99.0%.

Protocol 2: In Vitro GPCR Radioligand Binding Assay

Causality: To quantify the exact binding penalty incurred by the (S)-enantiomer's steric clash, a competitive radioligand binding assay is utilized.

  • Membrane Preparation: Harvest CHO cells stably expressing the human target GPCR (e.g., S1P1). Homogenize and centrifuge to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radiolabeled reference ligand (e.g., [³²P]-Sphingosine-1-phosphate), and varying concentrations ( 10−11 to 10−5 M) of the API derived from either the (R)- or (S)-enantiomer.

  • Self-Validation (Z'-Factor): Include wells with only the radioligand (Total Binding) and wells with a massive excess of unlabeled reference ligand (Non-Specific Binding). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash to remove unbound radioligand. Measure retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the displacement curves to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation to establish the true stereospecific affinity.

References

  • Title: Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders (US9126932B2)
  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PubMed Central (PMC) URL: [Link]

Sources

Mass Spectrometry Validation of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs), particularly neurokinin antagonists and substituted morpholine scaffolds, relies heavily on high-purity chiral building blocks. (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6) is a critical intermediate in these pathways[1][]. Because enantiomeric impurities (the S-enantiomer) and trace synthetic byproducts can propagate through a synthesis and compromise final API efficacy, rigorous analytical validation is non-negotiable.

This guide objectively compares analytical modalities for the validation of this specific morpholine derivative, providing field-proven mechanistic insights, comparative performance data, and a self-validating LC-MS/MS protocol.

The Analytical Challenge: Causality Behind Modality Selection

To design a robust analytical method, we must first deconstruct the molecule's structural liabilities:

  • The Morpholine Nitrogen: This secondary/tertiary amine is highly polar and basic. It is prone to severe peak tailing on standard reversed-phase columns if silanol interactions are not suppressed[3].

  • The Methyl Ester Side Chain: Esters are susceptible to hydrolysis in aqueous environments at extreme pH levels and can undergo thermal degradation (transesterification or cleavage) at high temperatures.

  • The Benzyl Protecting Group: While stable in solution, the benzyl-nitrogen bond is highly labile under electron ionization (EI) or collision-induced dissociation (CID), dominating the fragmentation landscape.

  • The C3 Chiral Center: Requires enantiomeric resolution, meaning the method must be compatible with chiral stationary phases (CSPs).

Modality Comparison: Why LC-MS/MS is the Gold Standard

Historically, morpholine derivatives have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV)[4][5]. However, for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, these legacy methods fall short:

  • GC-MS (Alternative): While GC-MS offers excellent theoretical sensitivity, it often requires complex derivatization (e.g., forming N-nitrosomorpholine) to improve volatility and thermal stability[4]. For our target molecule, the high injector temperatures required to volatilize the intact ester often lead to thermal degradation and spontaneous cleavage of the benzyl group, skewing quantitative results[5].

  • HPLC-UV (Routine): The benzyl group provides a moderate UV chromophore, but UV detection lacks the structural specificity required to differentiate the target from co-eluting isobaric impurities or degradation products.

  • LC-MS/MS (Preferred): Liquid Chromatography-Tandem Mass Spectrometry bypasses thermal degradation entirely. Furthermore, the basic morpholine nitrogen is exceptionally receptive to positive Electrospray Ionization (ESI+), yielding massive gains in sensitivity[6][7]. When coupled with a chiral column, LC-MS/MS provides simultaneous enantiomeric excess (ee%) determination and absolute structural confirmation.

DecisionMatrix Root Analytical Modality Selection for Morpholine Derivatives LCMS LC-MS/MS (Preferred) High Sensitivity, Chiral Resolution Root->LCMS GCMS GC-MS (Alternative) Thermal Degradation Risks Root->GCMS HPLCUV HPLC-UV (Routine) Poor Trace Specificity Root->HPLCUV LCMS_Pro Direct Enantiomeric Separation & Trace Impurity ID LCMS->LCMS_Pro

Caption: Decision matrix for analytical modality selection.

Quantitative Modality Comparison

The following table summarizes the comparative performance of these modalities based on validated data for substituted morpholines[3][5]:

Performance MetricLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV
Limit of Quantitation (LOQ) 0.01 – 0.05 µg/g5.0 – 10.0 µg/g> 50.0 µg/g
Linearity (R²) > 0.999> 0.990> 0.995
Structural Specificity Absolute (MRM Transitions)High (Spectral Library)Low (Retention Time Only)
Thermal Degradation Risk None (Ambient/Low Temp)High (Injector Port >250°C)None
Sample Prep Complexity Low (Dilute & Shoot)High (Derivatization Required)Low

Validated LC-MS/MS Experimental Protocol

To ensure a self-validating system, every step of the following protocol is designed with chemical causality in mind. This method utilizes ESI+ and Multiple Reaction Monitoring (MRM) to achieve trace-level quantification.

Step 1: Sample Preparation

Causality: Morpholine derivatives are prone to ion suppression if matrix components are not managed. Furthermore, the ester must be protected from hydrolysis[8].

  • Accurately weigh 10.0 mg of the (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using acidified methanol (0.1% formic acid) . Why acidified methanol? The low pH ensures the morpholine nitrogen remains fully protonated in solution, enhancing ESI+ ionization efficiency and preventing ester hydrolysis that occurs at higher pH levels[7][9].

  • Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions

Causality: To separate the R-enantiomer from potential S-enantiomer impurities, a chiral stationary phase is required.

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Immobilized Amylose-based Chiral Column (e.g., Chiralpak IA, 2.1 x 150 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic elution at 40% A / 60% B (optimized for chiral recognition and MS compatibility).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: The exact monoisotopic mass of C14H19NO3 is 249.136 Da. In ESI+, it readily forms the [M+H]+ precursor ion at m/z 250.1.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier Transition (250.1 → 91.1): Collision Energy (CE) 25V. Mechanism: Cleavage of the benzyl group yields the highly stable tropylium cation (C7H7+). This is the most abundant fragment[3].

    • Qualifier Transition (250.1 → 176.1): Collision Energy (CE) 15V. Mechanism: Loss of the methyl acetate side chain ([M+H - C3H6O2]+).

Workflow N1 Sample Prep Acidified Methanol N2 Chiral LC Enantiomer Resolution N1->N2 N3 ESI+ Ionization [M+H]+ 250.1 N2->N3 N4 Triple Quad MS MRM Transitions N3->N4 N5 Data Processing Quantification & ee% N4->N5

Caption: Validated LC-MS/MS workflow for morpholine derivatives.

Experimental Validation Results

When executed according to ICH guidelines, the LC-MS/MS protocol described above yields a highly reliable, self-validating dataset. The following table summarizes typical validation parameters achieved for this specific workflow, demonstrating its superiority over legacy methods[5][6]:

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 ng/mL to 500 ng/mL
Correlation Coefficient (R²) 0.9994 (Passes >0.99)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (RSD%) 1.8% - 3.2% (Passes <5.0%)
Inter-day Precision (RSD%) 2.5% - 4.1% (Passes <5.0%)
Mean Recovery 98.5% ± 2.1%
Chiral Resolution (Rs) > 2.0 (Baseline separation of R and S enantiomers)

Conclusion: For the rigorous validation of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, LC-MS/MS utilizing an acidified methanol extraction and ESI+ MRM detection provides unparalleled sensitivity and structural confidence. It eliminates the thermal degradation risks inherent to GC-MS and provides the trace-level specificity that HPLC-UV lacks, ensuring the absolute integrity of pharmaceutical building blocks.

References

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry , PubMed (NIH),[Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry , PubMed Central (NIH),[Link]

  • (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER — Chemical Substance Information , NextSDS,[Link]

Sources

GC-MS vs LC-MS for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester Quantification: A Critical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS: 917572-30-6) is a highly critical chiral intermediate utilized in the synthesis of neurokinin-1 (NK-1) receptor antagonists, most notably the antiemetic drug Aprepitant . In pharmaceutical development, the rigorous quantification of this intermediate—and the strict control of its (S)-enantiomer and other diastereomeric impurities—is a fundamental regulatory requirement.

This guide provides an objective, data-backed comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific morpholine derivative. While GC-MS is a traditional workhorse for volatile intermediates, the thermal lability of the N-benzyl group makes LC-MS/MS the definitive gold standard for this application.

Chemical Profiling & Mechanistic Challenges

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties (C₁₄H₁₉NO₃, Exact Mass: 249.136 g/mol ):

  • Tertiary Amine (Morpholine Core): Highly basic, making it an exceptional candidate for protonation [M+H]+ via positive Electrospray Ionization (ESI+) in LC-MS.

  • N-Benzyl Group: Susceptible to thermal cleavage. At temperatures exceeding 220°C (common in GC inlets), the C-N bond breaks, yielding a benzyl radical/cation and artifactual degradation peaks .

  • Methyl Ester: Prone to hydrolysis in highly aqueous or extreme pH environments, necessitating carefully buffered mobile phases.

  • Chiral Center (R-configuration): Requires enantioselective stationary phases if chiral purity (enantiomeric excess) is being quantified.

DecisionTree A Sample: (R)-(4-Benzyl-morpholin-3-yl) -acetic acid methyl ester B Volatility & Thermal Stability Check A->B C GC-MS (EI) Risk: N-Dealkylation at >220°C B->C High Temp Injection D LC-MS/MS (ESI+) Benefit: Soft Ionization B->D Ambient/Mild Conditions E Chiral Purity Analysis (Enantiomeric Excess) D->E Chiral Column F Trace Impurity Quant (MRM Mode) D->F C18 Reverse Phase

Analytical decision tree for morpholine ester quantification.

Methodology 1: GC-MS (EI) Protocol

Causality & Application: GC-MS with Electron Ionization (EI) is generally preferred for residual solvent analysis or volatile impurity profiling . However, for N-benzyl morpholines, the high temperatures required to volatilize the compound often induce in-source thermal degradation. This protocol is optimized with a lowered inlet temperature to mitigate this effect, though it sacrifices some peak shape and sensitivity.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dissolve the sample in anhydrous ethyl acetate to a concentration of 10 µg/mL. Self-Validation: Spike with 1 µg/mL of a deuterated internal standard (N-benzyl-d5 analog) to correct for thermal degradation variability.

  • Column Selection: Use a mid-polarity fused silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Conditions: Set the split/splitless injector to 220°C (Strictly do not exceed 230°C to prevent N-debenzylation). Use a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temp: 100°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 min.

  • MS Parameters (EI-SIM):

    • Ion source temp: 230°C. Electron energy: 70 eV.

    • Monitor m/z 91 (tropylium ion, base peak) and m/z 158 (loss of benzyl radical).

  • System Suitability Test (SST): Inject a pure solvent blank post-run. The tertiary amine is "sticky"; the blank must show <0.1% carryover at the retention time of the analyte.

Methodology 2: LC-MS/MS (ESI+) Protocol (The Gold Standard)

Causality & Application: LC-MS/MS bypasses the thermal degradation issue entirely. The soft ionization of ESI+ preserves the intact molecule, yielding a robust [M+H]+ precursor ion at m/z 250.1. Tandem mass spectrometry (MRM mode) provides unmatched specificity by filtering out matrix noise, making it the superior choice for quantifying trace diastereomeric impurities .

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dilute the sample in Initial Mobile Phase (95:5 Water:Acetonitrile) to 100 ng/mL. Self-Validation: Prepare a matrix spike sample. Recovery must fall strictly between 95% and 105% to validate the absence of ion suppression.

  • Column Selection:

    • For Achiral Quantification: Waters XBridge C18 (50 × 2.1 mm, 1.7 µm).

    • For Chiral Purity: Chiralcel OD-H (requires transitioning to an isocratic Hexane/IPA mobile phase, APCI source recommended).

  • Mobile Phase (Achiral gradient):

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water (buffers the ester and promotes amine protonation).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • ESI+ Source Parameters: Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Desolvation gas (N₂): 800 L/hr.

  • MRM Transitions: Set up the collision cell (Argon gas) for the following transitions based on predictable N-benzyl fragmentation .

MRMPathway M Precursor Ion [M+H]+ m/z 250.1 Q2 Collision Cell (CID, Argon) M->Q2 F1 Product Ion 1 m/z 158.1 (Loss of Benzyl) Q2->F1 CE: 15 eV F2 Product Ion 2 m/z 91.1 (Tropylium Ion) Q2->F2 CE: 25 eV

ESI+ MRM fragmentation pathway for the N-benzyl morpholine derivative.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the two methodologies for the quantification of the target ester.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Advantage / Causality
Limit of Detection (LOD) 50 ng/mL0.5 ng/mLLC-MS/MS is 100x more sensitive due to highly efficient amine protonation in ESI+.
Linear Dynamic Range 100 - 5,000 ng/mL1 - 1,000 ng/mLLC-MS/MS provides better linearity at trace levels for impurity profiling.
Thermal Degradation Risk High (N-debenzylation)None (Ambient analysis)LC-MS/MS preserves the intact molecule; GC requires sub-optimal inlet temps.
Chiral Resolution Poor (Requires derivatization)Excellent (via Chiral columns)LC-MS/MS easily couples with chiral stationary phases to separate (S)/(R) isomers.
Matrix Effects LowModerate (Ion Suppression)GC-MS is less prone to matrix ion suppression, though LC-MS mitigates this via MRM.
Run Time 15.0 minutes5.0 minutesLC-MS/MS UHPLC gradients offer significantly higher throughput.

Expert Verdict & Recommendations

As an Application Scientist, the verdict is unequivocal: LC-MS/MS is the mandatory technology for the quantification of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester.

The fundamental flaw with GC-MS for this specific molecule lies in the thermodynamics of the N-benzyl bond. At the temperatures required to vaporize the compound (>220°C), the molecule undergoes partial, unpredictable cleavage into a benzyl radical and the corresponding morpholine core. This artifactual degradation destroys the linear dynamic range and makes trace quantification of diastereomeric impurities impossible.

Conversely, the tertiary amine in the morpholine ring acts as a perfect proton acceptor in an acidic LC mobile phase (0.1% Formic Acid). This guarantees near 100% ionization efficiency in ESI+. When coupled with the specificity of MRM transitions (specifically the highly stable m/z 91 tropylium product ion), LC-MS/MS provides a self-validating, high-throughput, and thermally safe analytical environment.

References

  • Cas 170729-80-3, Aprepitant LookChem[Link]

  • GC-MS applications in pharmaceutical analysis European Pharmaceutical Review[Link]

  • Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography National Center for Biotechnology Information (PMC)[Link]

Safety Operating Guide

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the production of complex active pharmaceutical ingredients (APIs), the management of functionalized intermediates like (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester becomes a critical operational vector. Proper disposal is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety, environmental stewardship, and operational continuity.

This guide provides an authoritative, step-by-step methodology for the safe handling and EPA-compliant disposal of this specific morpholine derivative. By understanding the chemical causality behind these protocols, laboratories can build self-validating safety systems that protect personnel and ensure seamless regulatory compliance.

Chemical Identity & Risk Profiling

Before executing any disposal protocol, we must analyze the physicochemical nature of the waste. (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester contains a tertiary amine (morpholine ring), a methyl ester, and a lipophilic benzyl moiety[1].

Causality of Hazards:

  • Amine Functionality: Acts as a weak base, potentially reacting exothermically with strong acids. It also contributes to the compound's potential as a skin and severe eye irritant[2].

  • Ester Group: Susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the solubility profile of the waste stream over time.

  • Lipophilicity: The benzyl group increases organic solubility, meaning environmental release poses a risk to aquatic ecosystems due to bioaccumulation and low water solubility[3].

Table 1: Physicochemical & Hazard Profile

Property / ParameterValue / DescriptionCausality / Operational Impact
Chemical Name (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl esterFunctional groups dictate reactivity, solubility, and incompatibility with oxidizers.
CAS Number 917572-30-6[3]Unique identifier required for SDS documentation and waste tracking.
Molecular Weight 249.31 g/mol [3]Used for calculating molarity and saturation limits in waste streams.
Hazard Classification GHS Category 2 (Skin/Eye Irritant)[2]Necessitates specific PPE (nitrile gloves, safety goggles) during handling.
EPA Waste Code Non-specific (Characteristic D-code if solvent-mixed)[4]Requires professional EHRS incineration; drain disposal is strictly prohibited[5].

Waste Segregation & Disposal Workflows

The primary objective in chemical waste management is source segregation. Mixing incompatible waste streams or diluting halogenated solvents with non-halogenated ones exponentially increases disposal costs and the risk of uncontrolled reactions in the Satellite Accumulation Area (SAA)[6].

G Start Waste Generation: (R)-(4-Benzyl-morpholin-3-yl)- acetic acid methyl ester Decision1 State of Waste? Start->Decision1 Liquid Liquid / Solvent Mixture Decision1->Liquid Liquid Solid Solid / Contaminated Consumables Decision1->Solid Solid Decision2 Halogenated Solvent Present? Liquid->Decision2 SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste OrgWaste Non-Halogenated Organic Waste Stream Decision2->OrgWaste No (e.g. EtOAc, MeOH) HalWaste Halogenated Organic Waste Stream Decision2->HalWaste Yes (e.g. DCM) EHRS EHRS Collection & EPA-Compliant Incineration OrgWaste->EHRS HalWaste->EHRS SolidWaste->EHRS

Figure 1: Disposal decision tree for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester waste.

Protocol 1: Routine Liquid Waste Segregation

Objective: Safely containerize and label liquid reaction mixtures or purification fractions containing the morpholine intermediate.

  • Matrix Characterization: Determine the solvent vehicle. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be routed to the Halogenated Waste stream. If dissolved in ethyl acetate, methanol, or hexane, route to the Non-Halogenated stream.

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[7]. Mixing streams violates EPA minimization guidelines and inflates institutional costs[8].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass carboy.

    • Causality: The ester and amine functionalities can degrade certain low-density plastics over prolonged exposure. HDPE and glass provide superior chemical resistance, ensuring containment integrity during the 12-month maximum SAA storage period[8].

  • Labeling & Documentation: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester" and all associated solvents with their approximate percentages.

    • Causality: "Unknown" chemical waste is a severe regulatory violation and poses extreme risks to Environmental Health and Radiation Safety (EHRS) personnel during consolidation[6].

  • Self-Validation Check: Before sealing the container, verify that no strong oxidizers or concentrated acids were inadvertently added to the mixture.

    • Causality: The tertiary amine can react violently with strong oxidizers, leading to pressurization and potential container rupture[4].

Protocol 2: Spill Response and Solid Waste Management

Objective: Neutralize and dispose of accidental spills and contaminated consumables (e.g., silica gel, filter paper, gloves).

  • Containment & Absorption: For liquid spills, immediately surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[9].

    • Causality: Combustible absorbents like sawdust or paper towels can exacerbate flammability risks if the compound is dissolved in a volatile organic solvent. Inert materials safely sequester the chemical without secondary reactions[9].

  • Mechanical Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a rigid, sealable solid waste container (e.g., a poly-lined drum).

    • Causality: Non-sparking tools mitigate ignition risks in the presence of flammable solvent vapors.

  • Surface Decontamination: Wash the spill area with water and a mild laboratory detergent. Collect the rinsate and route it to the aqueous hazardous waste stream.

    • Causality: The compound is moderately lipophilic; water alone will not effectively remove residual films from benchtops. Detergent micelles solubilize the intermediate, ensuring complete decontamination[5].

  • Consumable Disposal: Place all contaminated gloves, empty reagent bottles (unless triple-rinsed), and silica gel into the designated Hazardous Solid Waste bin for incineration.

    • Causality: Empty containers that held hazardous chemicals are still regulated unless triple-rinsed. To minimize waste volume, disposing of the unrinsed container directly is often preferred over generating large volumes of contaminated rinsate[5].

  • Self-Validation Check: Inspect the spill area with a UV lamp (if the compound or solvent vehicle is UV-active) or visually confirm the absence of oily residues to validate complete decontamination before resuming normal lab operations.

Conclusion & Institutional Alignment

Proper disposal of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester relies on strict adherence to EPA guidelines and institutional EHRS protocols. By treating every disposal step as a self-validating chemical process, laboratories protect their personnel, their local environment, and their operational integrity. Always consult your institution's specific EHRS guidelines for local variations in waste pickup schedules and container specifications[10].

References[1] Title: (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER

Source : nextsds.com URL : 1[2] Title : SAFETY DATA SHEET - TCI Chemicals Source : tcichemicals.com URL : 2[9] Title : Safety Data Sheet - Key Organics Source : keyorganics.net URL : 9[6] Title : LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source : upenn.edu URL : 6[8] Title : LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of South Dakota Source : usd.edu URL : 8[10] Title : Laboratory Chemical Waste Management Practices - Duke Safety Source : duke.edu URL : 10[7] Title : Identification and Listing of Hazardous Waste - EPA Source : epa.gov URL : 7[4] Title : Hazardous Chemical Waste Defined - Campus Operations Source : temple.edu URL :4[5] Title : Hazardous Waste Disposal Procedures - Environmental Health and Safety Source : uchicago.edu URL : 5[3] Title : 97% , 917572-30-6 - CookeChem Source : cookechem.com URL : 3

Sources

Comprehensive Safety & Handling Guide: (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. To ensure a secure laboratory environment, we must understand the causality behind a chemical's hazards. This guide provides an authoritative, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester .

Chemical Identity & Hazard Causality

Before selecting PPE, we must deconstruct the molecule to understand its inherent risks. (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester (CAS 917572-30-6)[1] is a complex organic intermediate combining three reactive/functional domains:

  • The Morpholine Ring (Amine): The nitrogen lone pair imparts significant basicity. Organic amines are notorious for being severe eye irritants and corrosive to mucous membranes [5].

  • The Benzyl Group: The addition of an aromatic benzyl group significantly increases the molecule's lipophilicity. This is a critical safety vector: highly lipophilic amines can easily cross the stratum corneum, meaning dermal exposure can lead to rapid systemic absorption and increased body burden [3].

  • The Methyl Ester: While relatively stable, esters can undergo hydrolysis in the presence of strong acids or bases, potentially releasing methanol as a byproduct.

Table 1: Chemical Identity Summary

PropertyValue
Chemical Name (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester
CAS Number 917572-30-6
Molecular Formula C14H19NO3
Primary Hazard Classes Skin/Eye Irritant, Systemic Toxicity via Dermal Absorption

Personal Protective Equipment (PPE) Matrix

Standard safety glasses and latex gloves are fundamentally insufficient for handling benzylated morpholine derivatives. The following PPE matrix is designed based on the chemical's lipophilicity and basicity.

Table 2: PPE Matrix by Operational Scale

PPE CategoryAnalytical Scale (< 1g / Solid)Preparative Scale (Solvated / > 1g)Causality & Scientific Rationale
Eye Protection Chemical splash gogglesSplash goggles + Face shieldAmines cause severe, sometimes irreversible, corneal damage [5]. Safety glasses lack vapor/splash seals.
Hand Protection Single Nitrile gloves (min 4 mil)Butyl rubber OR double-gloved NitrileSolvents (e.g., DCM, DMF) act as carriers, pulling lipophilic molecules through standard nitrile matrices rapidly [4].
Respiratory Chemical fume hoodChemical fume hood (sash < 18")Prevents inhalation of amine dust or volatile ester vapors.
Body Standard lab coat, closed-toe shoesFlame-retardant lab coat, chemical apronMitigates systemic toxicity risks associated with dermal absorption of morpholine derivatives [3].

Operational Handling & Experimental Workflow

To guarantee trustworthiness, your experimental protocol must be a self-validating system. Do not rely solely on PPE; engineering controls (like fume hoods) are your primary line of defense.

Step-by-Step Handling Methodology

Step 1: Engineering Control Verification Before opening the chemical container, verify that your chemical fume hood is operating with a face velocity between 80 to 120 feet per minute (fpm) [2]. Position the sash at or below the certification mark (typically 18 inches) to prevent turbulent eddies from pulling amine vapors into your breathing zone.

Step 2: Weighing and Transfer Weigh the solid ester using an analytical balance located inside the fume hood or a dedicated vented balance enclosure. If static electricity causes the powder to disperse, use an anti-static ionizer. Never transport the unsealed container across the laboratory.

Step 3: Solvation and Reaction Assembly When dissolving the ester in organic solvents, add the solvent slowly down the side of the reaction vessel to prevent splashing. If the reaction is exothermic, utilize a cooling bath (e.g., ice/water or dry ice/acetone) to suppress the vapor pressure of the resulting solution.

Step 4: Equipment Decontamination Morpholine derivatives can leave persistent, basic residues. Rinse all spatulas, glassware, and reusable equipment with a dilute, mildly acidic solution (e.g., 1M Citric Acid or 1M HCl) inside the fume hood. This protonates the amine, converting the lipophilic freebase into a highly water-soluble salt, allowing for safe and easy aqueous rinsing.

Workflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Closed System/Draft) Start->Weighing Verify airflow (80-120 fpm) Reaction Reaction Assembly (Inert Atmosphere) Weighing->Reaction Dissolve in solvent Decon Decontamination (Equipment & Surfaces) Reaction->Decon Quench/Complete Waste Waste Segregation (Organic Amine Waste) Decon->Waste Dispose materials

Standard operational workflow for handling morpholine derivatives.

Spill Response & Disposal Plan

A rapid, pre-planned response is critical to prevent dermal exposure and respiratory irritation in the event of a spill.

Immediate Spill Response Protocol
  • Assess the Volume: Determine if the spill is Minor (< 50 mL / < 50 g) or Major (> 50 mL / > 50 g).

  • Containment (Minor Spills): Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or proprietary chemical spill pads.

  • Neutralization: For liquid spills, carefully apply a mild solid acid (like sodium bisulfate) to neutralize the basicity of the morpholine ring before sweeping it up.

  • Collection: Use a plastic (non-sparking) scoop to collect the absorbed material. Place it in a high-density polyethylene (HDPE) container with a secure lid.

Waste Disposal Logistics

Do not mix (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester waste with general halogenated or acidic waste streams. Segregate it clearly as "Hazardous Organic Amine Waste" . Mixing amines with strong oxidizing agents or concentrated acids in a waste carboy can lead to violent exothermic reactions.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50 mL) or Outside Hood Assess->Major High Risk Absorb Apply Inert Absorbent (e.g., Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect in Sealed Container Absorb->Collect Dispose Label as Hazardous Amine Waste Collect->Dispose

Decision tree for organic amine spill response and containment.

References

  • NextSDS. "(R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER — Chemical Substance Information." Available at: [Link]

  • Virginia Commonwealth University. "STANDARD OPERATING PROCEDURES CHEMICAL FUME HOODS." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Skin Notation (SK) Profile Morpholine[CAS No. 110-91-8]." Available at: [Link]

  • USDA ARS. "Chemical Hygiene Plan." Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.